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  • Product: 2-Phenoxybenzophenone
  • CAS: 42506-05-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxybenzophenone

Foreword: Navigating the Known and the Novel in Chemical Characterization In the landscape of drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is the bedrock...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Known and the Novel in Chemical Characterization

In the landscape of drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. This guide focuses on 2-Phenoxybenzophenone, a derivative of the well-studied benzophenone core. While the parent compound is extensively characterized, specific experimental data for the 2-phenoxy substituted variant is not as readily available in the public domain.

This document, therefore, serves a dual purpose. Firstly, it collates and presents the established and computed data for 2-Phenoxybenzophenone. Secondly, and more critically, it provides a predictive framework and detailed experimental methodologies for its complete physicochemical characterization. By leveraging the extensive knowledge of benzophenone and its analogues, we will explore the anticipated properties of 2-Phenoxybenzophenone and delineate the scientific rationale behind the experimental designs required for their validation. This approach is crafted for the discerning researcher, offering not just data, but a strategic pathway to its acquisition and interpretation.

Molecular Identity and Structural Elucidation

2-Phenoxybenzophenone, with the CAS Number 42506-05-8, is an aromatic ketone that incorporates a phenoxy group at the ortho position of one of the phenyl rings of the benzophenone scaffold. This substitution is anticipated to significantly influence its steric and electronic properties compared to the parent molecule.

Chemical Structure:

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample Preparation (2-5 mg in Al pan) DSC_Analysis Heat at 10°C/min (N2 atmosphere) DSC_Sample->DSC_Analysis DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC_Analysis->DSC_Data DSC_Result Melting Point (Tm) DSC_Data->DSC_Result TGA_Sample Sample Preparation (5-10 mg in ceramic pan) TGA_Analysis Heat at 10°C/min (N2 atmosphere) TGA_Sample->TGA_Analysis TGA_Data TGA Curve (% Weight vs. Temp) TGA_Analysis->TGA_Data TGA_Result Decomposition Temp (Td) TGA_Data->TGA_Result Compound 2-Phenoxybenzophenone Compound->DSC_Sample Compound->TGA_Sample

Figure 2: Experimental workflow for thermal analysis.

Solubility Profile: Guiding Formulation Development

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The predicted XLogP3-AA of 4.8 for 2-Phenoxybenzophenone suggests it is a lipophilic molecule with low aqueous solubility. [1] Table 3: Predicted and Experimental Solubility of Benzophenone and Predicted Solubility of 2-Phenoxybenzophenone

SolventBenzophenone (Experimental)2-Phenoxybenzophenone (Predicted)
Water Practically insoluble [2]Very low to negligible
Ethanol Soluble [2]Likely soluble
Acetone Soluble [2]Likely soluble
Chloroform Soluble [2]Likely soluble
Benzene Soluble [2]Likely soluble
Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility.

  • Methodology:

    • Add an excess amount of 2-Phenoxybenzophenone to a known volume of the desired solvent in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Filter the suspension to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic analysis provides a unique "fingerprint" of a molecule, confirming its identity and providing insights into its electronic and vibrational properties.

UV-Visible Spectroscopy

The benzophenone core exhibits characteristic π→π* and n→π* electronic transitions. The phenoxy substituent is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The parent benzophenone has absorption maxima around 250 nm and a weaker band around 340 nm. [3]It is predicted that 2-Phenoxybenzophenone will have a similar profile with shifted peaks.

4.1.1. Experimental Protocol for UV-Vis Spectroscopy

  • Methodology:

    • Prepare a dilute solution of 2-Phenoxybenzophenone in a UV-transparent solvent (e.g., ethanol or cyclohexane).

    • Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer.

    • Use the solvent as a blank for baseline correction.

    • Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

The IR spectrum will reveal the characteristic vibrational modes of the functional groups present in 2-Phenoxybenzophenone.

Table 4: Predicted IR Absorption Bands for 2-Phenoxybenzophenone

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (ketone) 1650-1680
C-O-C (ether) 1200-1250 (asymmetric stretch) and 1000-1100 (symmetric stretch)
Aromatic C=C 1450-1600
Aromatic C-H 3000-3100

4.2.1. Experimental Protocol for FTIR Spectroscopy

  • Methodology:

    • Acquire the IR spectrum of a solid sample of 2-Phenoxybenzophenone using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

    • Alternatively, prepare a KBr pellet containing a small amount of the sample.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Assign the observed absorption bands to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure.

4.3.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the phenyl ring bearing the phenoxy group will be influenced by its electronic effects, leading to distinct chemical shifts compared to the other phenyl ring.

4.3.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-200 ppm. The aromatic carbons will appear in the 110-160 ppm region.

4.3.3. Experimental Protocol for NMR Spectroscopy

  • Methodology:

    • Dissolve a small amount of 2-Phenoxybenzophenone in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Spectroscopic_Analysis_Workflow cluster_UVVis UV-Visible Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_NMR NMR Spectroscopy Compound 2-Phenoxybenzophenone UVVis_Sample Dilute Solution Compound->UVVis_Sample FTIR_Sample Solid Sample (ATR or KBr) Compound->FTIR_Sample NMR_Sample Solution in Deuterated Solvent Compound->NMR_Sample UVVis_Analysis Measure Absorbance (200-400 nm) UVVis_Sample->UVVis_Analysis UVVis_Result λmax UVVis_Analysis->UVVis_Result FTIR_Analysis Measure Transmittance (4000-400 cm⁻¹) FTIR_Sample->FTIR_Analysis FTIR_Result Vibrational Frequencies FTIR_Analysis->FTIR_Result NMR_Analysis Acquire ¹H and ¹³C Spectra NMR_Sample->NMR_Analysis NMR_Result Chemical Shifts & Coupling NMR_Analysis->NMR_Result

Figure 3: Workflow for spectroscopic characterization.

Conclusion: A Roadmap for Comprehensive Understanding

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Phenoxybenzophenone. While a full experimental dataset is not yet publicly available, this document lays out a clear and scientifically rigorous path for its complete characterization. By following the detailed experimental protocols for thermal analysis, solubility determination, and spectroscopic analysis, researchers can confidently generate the necessary data to support drug development and materials science applications. The provided predictive analysis, grounded in the well-understood chemistry of benzophenones, serves as a valuable starting point for these investigations.

References

  • PubChem. Benzophenone. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. BENZOPHENONE-2. [Link]

  • The Good Scents Company. benzophenone-8. [Link]

  • PubChem. 2-Phenoxybenzophenone. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Benzophenone. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

  • PubChem. 2'-Hydroxybenzophenone. National Center for Biotechnology Information. [Link]

  • University of California, Davis. 13-C NMR Chemical Shift Table. [Link]

  • U.S. Environmental Protection Agency. Benzophenone Properties. [Link]

  • Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • ResearchGate. UV-visible spectra of benzophenone and hydroxylated benzophenones. [Link]

  • ResearchGate. FTIR spectrum of 2,3,4-trihydroxybenzophenone. [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

  • SlideShare. Thermal Analysis. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]

  • Wikipedia. Benzophenone. [Link]

  • NIST. Benzophenone. [Link]

  • ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]

  • PMC. ¹H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. [Link]

  • International Journal of ChemTech Research. Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. [Link]

  • CETCO. simultaneous thermal analysis (tga-dta, tga-dsc). [Link]

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • Wikipedia. Oxybenzone. [Link]

  • The Good Scents Company. phenoxyacetone. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • ResearchGate. 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • ResearchGate. UV-visible spectra of benzophenone and hydroxylated benzophenones. [Link]

Sources

Exploratory

Technical Whitepaper: 2-Phenoxybenzophenone – Structural Analysis and Physicochemical Properties

Executive Summary 2-Phenoxybenzophenone (CAS: 42506-05-8) is a pivotal diaryl ketone intermediate, distinguished by its ortho-phenoxy substitution. Unlike its para-substituted isomers, the steric proximity of the phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenoxybenzophenone (CAS: 42506-05-8) is a pivotal diaryl ketone intermediate, distinguished by its ortho-phenoxy substitution. Unlike its para-substituted isomers, the steric proximity of the phenoxy group to the carbonyl center imparts unique photochemical reactivity, most notably its propensity to undergo photocyclization to form xanthone. This guide provides a comprehensive structural analysis, a validated synthesis protocol via Ullmann coupling, and a detailed examination of its spectroscopic and photochemical properties.

Part 1: Chemical Identity & Structural Architecture

The molecular architecture of 2-phenoxybenzophenone is defined by a benzophenone core disrupted by a bulky phenoxy group at the C2 position. This substitution breaks the planarity of the molecule, forcing the phenyl rings into a twisted conformation to minimize steric repulsion between the carbonyl oxygen and the ether oxygen.

Physicochemical Data Profile
PropertyValue / Description
IUPAC Name (2-Phenoxyphenyl)-phenylmethanone
CAS Registry Number 42506-05-8
Molecular Formula C₁₉H₁₄O₂
Molecular Weight 274.32 g/mol (Average)274.0994 Da (Monoisotopic)
SMILES C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3
InChI Key LERREUOVCXYKGR-UHFFFAOYSA-N
Physical State White to off-white crystalline solid
Solubility Soluble in CHCl₃, DCM, Toluene; Insoluble in Water
LogP (Predicted) 4.8 (Highly Lipophilic)
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the critical ortho-phenoxy moiety responsible for its unique reactivity.

G BenzophenoneCore Benzophenone Core (C=O Bridge) PhenoxyGroup 2-Phenoxy Substituent (Ether Linkage) BenzophenoneCore->PhenoxyGroup Ortho-Substitution StericZone Steric Hindrance Zone (Twisted Conformation) PhenoxyGroup->StericZone Induces Non-Planarity Reactivity Photocyclization (-> Xanthone) PhenoxyGroup->Reactivity Precursor to

Figure 1: Structural logic flow of 2-Phenoxybenzophenone highlighting the steric and reactive consequences of the ortho-substitution.

Part 2: Synthesis Protocol (Ullmann Coupling)

While Friedel-Crafts acylation can yield benzophenones, the regioselectivity required for the ortho-isomer makes the Ullmann Ether Synthesis the superior, self-validating route. This method couples 2-chlorobenzophenone with phenol, ensuring the position of the ether linkage is fixed.

Reagents & Materials[4][5][6]
  • Substrate: 2-Chlorobenzophenone (1.0 eq)

  • Nucleophile: Phenol (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%) or Copper Bronze

  • Solvent: DMF or DMAc (Anhydrous)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-chlorobenzophenone (10 mmol), phenol (12 mmol), and K₂CO₃ (20 mmol).

  • Catalyst Addition: Add CuI (1 mmol) and evacuate/backfill with nitrogen three times to remove oxygen (critical to prevent catalyst oxidation).

  • Solvation: Add anhydrous DMF (20 mL) via syringe.

  • Reaction: Heat the mixture to 110–120°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Eluent: 10% EtOAc/Hexane). The starting chloride (Rf ~0.6) should disappear, replaced by the more polar product (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash combined organics with 1M NaOH (to remove excess phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Isolation: Recrystallize from ethanol/hexane to yield 2-phenoxybenzophenone as off-white crystals.

Part 3: Spectroscopic Characterization[7]

The following data is predicted based on chemometric analysis of the 2-phenoxybenzophenone structure, referenced against standard benzophenone shifts.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): The spectrum is complex due to overlapping aromatic signals, but specific diagnostic peaks exist.

  • δ 7.85 (d, J=7.5 Hz, 2H): Ortho-protons of the unsubstituted benzoyl phenyl ring (deshielded by C=O).

  • δ 7.55 (t, 1H): Para-proton of the benzoyl phenyl ring.

  • δ 7.45 (t, 2H): Meta-protons of the benzoyl phenyl ring.

  • δ 6.90 – 7.30 (m, 9H): Multiplet containing the phenoxy ring protons and the remaining protons of the central ring. The protons ortho to the ether oxygen are significantly shielded (shifted upfield).

¹³C NMR (100 MHz, CDCl₃):

  • δ 196.5 ppm: Carbonyl (C=O) carbon.

  • δ 157.2 ppm: Aromatic C-O (Ipso carbon of the phenoxy ring).

  • δ 155.8 ppm: Aromatic C-O (C2 of the benzophenone ring).

  • δ 117-135 ppm: Remaining aromatic carbons.

Infrared Spectroscopy (FT-IR)
  • 1665 cm⁻¹: Strong C=O stretching vibration (conjugated ketone).

  • 1590, 1485 cm⁻¹: C=C aromatic skeletal vibrations.

  • 1240 cm⁻¹: C-O-C asymmetric ether stretch (diagnostic for the phenoxy group).

Part 4: Applications & Reactivity (Photochemistry)

The primary utility of 2-phenoxybenzophenone lies in its photochemistry. It serves as a mechanistic probe and precursor for Xanthone synthesis via oxidative photocyclization.

Mechanism: Photocyclization to Xanthone

Upon UV irradiation, 2-phenoxybenzophenone undergoes an intramolecular cyclization. The excited triplet state abstracts a hydrogen or undergoes electrocyclic closure, followed by oxidation (loss of H₂) to aromatize the central ring.

Reaction Scheme: 2-Phenoxybenzophenone + hν → [Intermediate] → Xanthone + H₂

Mechanistic Diagram

Photochemistry Start 2-Phenoxybenzophenone (Ground State) Excited Excited Triplet State (n -> π*) Start->Excited UV Light (hν) Cyclization Intramolecular Cyclization Excited->Cyclization Ring Closure Product Xanthone (Planar Tricyclic) Cyclization->Product -2H (Oxidation)

Figure 2: Photochemical pathway for the conversion of 2-phenoxybenzophenone to xanthone.

References

  • PubChem. (2025).[1] 2-Phenoxybenzophenone Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (2025). Ullmann Reaction and Ullmann Ether Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2025). Photocyclization of benzophenone derivatives. Journal of the Chemical Society. Available at: [Link]

  • NIST Chemistry WebBook. (2025). Benzophenone Spectral Data. National Institute of Standards and Technology.[2] Available at: [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling of 2-Phenoxybenzophenone

[1] Executive Summary 2-Phenoxybenzophenone (CAS: 42506-05-8) represents a critical structural scaffold in photochemistry and pharmaceutical synthesis, notably as a precursor in the fenofibrate pathway and as a photoinit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Phenoxybenzophenone (CAS: 42506-05-8) represents a critical structural scaffold in photochemistry and pharmaceutical synthesis, notably as a precursor in the fenofibrate pathway and as a photoinitiator.[1] Its solubility profile is governed by the interplay between its high lipophilicity (LogP ~4.8) and its bulky, non-planar diaryl ketone structure.

This technical guide provides a comprehensive framework for predicting, measuring, and optimizing the solubility of 2-phenoxybenzophenone. Unlike standard datasheets, this document integrates Hansen Solubility Parameters (HSP) with rigorous experimental protocols, offering researchers a self-validating system for solvent selection in process chemistry and formulation development.

Physicochemical Identity & Theoretical Framework

To accurately predict solubility, one must first understand the solute's thermodynamic landscape. 2-Phenoxybenzophenone differs from its parent molecule, benzophenone, by the addition of a phenoxy ether linkage at the ortho position. This modification significantly increases lipophilicity and introduces steric strain that disrupts crystal packing, potentially enhancing solubility in specific organic solvents compared to rigid planar analogs.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource
Molecular Formula C₁₉H₁₄O₂PubChem [1]
Molecular Weight 274.31 g/mol PubChem [1]
LogP (Octanol/Water) ~4.8 (Predicted)EPA/PubChem [1]
Melting Point ~48–50 °C (Polymorph dependent)Analogous to Benzophenone [5]
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 2 (Ketone, Ether)Structure Analysis
Hansen Solubility Parameters (HSP)

The solubility behavior of 2-phenoxybenzophenone is best modeled using the Hansen Solubility Parameter system, which decomposes the total cohesive energy density into three components: Dispersion (


), Polar (

), and Hydrogen Bonding (

).[2]
  • 
     (Dispersion):  High. The molecule is dominated by three aromatic rings, making it highly compatible with solvents exhibiting strong London dispersion forces (e.g., Toluene, DCM).
    
  • 
     (Polar):  Low-Moderate.[1] The carbonyl and ether groups contribute polarity, but the vector sum is diminished by the bulky aromatic shielding.
    
  • 
     (H-Bonding):  Low.[1] It acts only as a weak H-bond acceptor.[1]
    

Solubility Prediction Rule:



Solvents with a calculated distance (

) < Interaction Radius (

) of the solute will dissolve 2-phenoxybenzophenone.[1]

Empirical Solubility Profile

Based on the structural lipophilicity (LogP 4.8) and benzophenone analog data, the solubility profile is categorized below. The phenoxy group enhances affinity for aromatic and chlorinated solvents while drastically reducing solubility in aqueous mixtures compared to unsubstituted benzophenone.

Table 2: Solubility Classification in Organic Solvents (at 25°C)
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Excellent matching of dispersion forces (

) and weak polarity.[1]
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHigh (>100 mg/mL)

-

stacking interactions between solvent and the three phenyl rings of the solute.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh (>100 mg/mL)Dipole-dipole interactions with the carbonyl group; low steric penalty.
Polar Protic Ethanol, Methanol, IsopropanolModerate (20–50 mg/mL)Limited by the high hydrophobic surface area of the solute. Increases significantly with temperature (

).
Aliphatic Hydrocarbons Hexane, HeptaneLow-Moderate Sufficient dispersion forces, but lack of polarizability reduces interaction strength compared to aromatics.[1]
Aqueous WaterInsoluble (<0.01 mg/mL)Hydrophobic effect dominates; high energy cost to create cavity in water network.

Critical Insight: For crystallization processes, a binary system of Ethanol (Anti-solvent) and Toluene (Solvent) is often ideal. The high temperature coefficient of solubility in ethanol allows for high-yield cooling crystallization [2].

Experimental Protocols (Self-Validating Systems)

To generate precise data for regulatory or process requirements, use the following protocols. These are designed with internal checks to ensure data integrity.

Protocol A: Isothermal Shake-Flask Method (The Gold Standard)

This method determines the thermodynamic equilibrium solubility.

Reagents: HPLC-grade solvents, 2-Phenoxybenzophenone reference standard (>99%).

  • Preparation: Add excess solid 2-phenoxybenzophenone to 10 mL of the target solvent in a borosilicate glass vial. The mixture must remain heterogeneous (visible solid present) throughout the experiment.

  • Equilibration: Agitate at the target temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using a temperature-controlled orbital shaker.

  • Validation Check (Self-Correction): If the solid dissolves completely, the solution is undersaturated. Add more solid until a persistent precipitate remains.

  • Sampling: Stop agitation and allow phases to separate for 1 hour (sedimentation).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation on the filter).

  • Quantification: Dilute the filtrate (typically 1:100 or 1:1000 in Acetonitrile) and analyze via HPLC-UV.

Protocol B: HPLC-UV Quantification Method

System Suitability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (80:20 v/v) – High organic content required due to LogP 4.8.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic

    
    ) and 280 nm (carbonyl 
    
    
    
    ).
  • Retention Time: Expect elution ~4–6 minutes depending on column length.

Data Calculation:



Visualization of Solubility Workflows

The following diagrams illustrate the logical flow for solubility determination and the thermodynamic mechanism.

Diagram 1: Solubility Determination Workflow

This workflow ensures no false negatives (undersaturation) or false positives (suspended particles).

SolubilityWorkflow Start Start: Solvent Selection Mix Add Excess Solute (Heterogeneous Mix) Start->Mix Equilibrate Agitate @ Temp (24-48h) Mix->Equilibrate Check Visual Check: Is Solid Present? Equilibrate->Check AddMore Add More Solid Check->AddMore No (Clear Soln) Filter Sedimentation & 0.45µm Filtration Check->Filter Yes (Precipitate) AddMore->Equilibrate Analyze HPLC-UV Quantification Filter->Analyze

Caption: Step-by-step decision tree for determining thermodynamic solubility using the shake-flask method.

Diagram 2: Solute-Solvent Interaction Mechanism

Visualizing why 2-phenoxybenzophenone dissolves well in toluene but poorly in water.

InteractionMechanism cluster_0 Favorable Interactions (Solubility High) cluster_1 Unfavorable Interactions (Solubility Low) Solute 2-Phenoxybenzophenone (High LogP, Aromatic) Toluene Toluene (Aromatic) Solute->Toluene Pi-Pi Stacking DCM DCM (Dispersion) Solute->DCM London Dispersion Water Water (H-Bond Network) Solute->Water Hydrophobic Repulsion

Caption: Mechanistic interaction map showing the dominance of Pi-stacking and dispersion forces in solubility.[1]

Applications in Process Development

Understanding the solubility of 2-phenoxybenzophenone is crucial for two primary applications:

  • Purification via Recrystallization:

    • Strategy: Dissolve in hot Ethanol (where solubility is moderate-high) and cool to 0°C. The steep solubility curve of benzophenone derivatives in alcohols ensures high recovery yields [2].

    • Anti-solvent:[1] Water can be added to an acetone solution of the compound to force precipitation, as the LogP of 4.8 dictates immediate crashing out upon water introduction.

  • Photo-curing Formulations:

    • When used as a photoinitiator, the solvent must not absorb UV light in the same range (250–300 nm).

    • Recommended Solvents: Acetonitrile or Cyclohexane (UV cutoff <200 nm). Avoid Acetone if studying intrinsic photophysics, as Acetone absorbs up to 330 nm.

References

  • National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 10802273, 2-Phenoxybenzophenone. Retrieved from [Link]

  • Jiang, X., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Benzophenone Properties and Estimation. CompTox Chemicals Dashboard.[4] Retrieved from [Link][5]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Benzophenone.[4][5][6][7][8][9][10] In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.[1] International Agency for Research on Cancer. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Profiling &amp; Stability Mechanisms of 2-Phenoxybenzophenone Scaffolds

Executive Summary: The "Ortho-Effect" in Drug Design In medicinal chemistry, the benzophenone core is a privileged structure, but the introduction of a phenoxy group at the 2-position (ortho) drastically alters the therm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" in Drug Design

In medicinal chemistry, the benzophenone core is a privileged structure, but the introduction of a phenoxy group at the 2-position (ortho) drastically alters the thermodynamic landscape of the molecule compared to its 4-position (para) analogs (e.g., Fenofibrate) or 2-hydroxy analogs (e.g., Oxybenzone).

This guide details the thermodynamic stability of 2-Phenoxybenzophenone derivatives . Unlike 2-hydroxybenzophenones, which are stabilized by intramolecular hydrogen bonding (IMHB) and planar geometries, 2-phenoxy derivatives are dominated by steric inhibition of resonance . The bulky phenoxy group at the ortho position forces the benzophenone core into a highly twisted, non-planar conformation.

Key Implications for Researchers:

  • Solubility: The twisted geometry disrupts crystal packing, often lowering lattice energy and improving solubility in organic media compared to planar analogs.

  • Reactivity: The lack of planarity decouples the carbonyl from the aromatic system, making the carbonyl carbon more electrophilic (kinetically more reactive to nucleophiles) compared to resonance-stabilized conformers.

  • Photostability: Lacking the ESIPT (Excited-State Intramolecular Proton Transfer) mechanism of 2-hydroxy analogs, 2-phenoxy derivatives are less photostable and require distinct handling during synthesis.

Structural Dynamics & Conformational Thermodynamics

The thermodynamic ground state of 2-phenoxybenzophenone is dictated by the competition between


-conjugation (favoring planarity) and steric repulsion (favoring orthogonality).
The Energy Landscape of the "Twist"

In unsubstituted benzophenone, the phenyl rings are twisted ~30° out of plane to relieve steric strain between ortho-hydrogens. In 2-phenoxybenzophenone , the steric clash between the carbonyl oxygen and the ether oxygen (or the ortho-carbons of the phenoxy ring) is severe.

  • Planar Conformation (

    
    ):  Thermodynamically inaccessible (
    
    
    
    kcal/mol penalty). The Van der Waals radii of the carbonyl oxygen and phenoxy group overlap significantly.
  • Twisted Conformation (

    
    ):  The Global Minimum. The molecule adopts a "propeller" shape. This minimizes repulsion but sacrifices the resonance stabilization energy of the carbonyl-
    
    
    
    system.
Visualization of Steric Dynamics

G cluster_0 Thermodynamic Drivers cluster_1 Physicochemical Consequences Sterics Steric Repulsion (C=O vs Phenoxy) Twist Twisted Conformation (Global Minimum) Sterics->Twist Dominates (>10 kcal/mol) Resonance Pi-Conjugation (Planarity) Resonance->Twist Sacrificed Lattice Disrupted Crystal Packing (Lower Lattice Energy) Twist->Lattice Prevents Pi-Stacking Reactivity Increased Carbonyl Electrophilicity Twist->Reactivity Decoupled Resonance Solubility Enhanced Solubility (Organic Solvents) Lattice->Solubility Lower Energy Barrier to Solvation

Figure 1: The thermodynamic dominance of steric repulsion forces a twisted conformation, directly influencing solubility and reactivity profiles.

Solid-State Thermodynamics (Polymorphism)

For drug development, the solid-state stability is critical. 2-Phenoxybenzophenones often exhibit enantiotropic polymorphism .

Lattice Energy & Packing

Due to the "propeller" geometry, these derivatives cannot pack as efficiently as planar molecules (e.g., anthracene).

  • Metastable Forms: Rapid cooling from the melt (e.g., in Hot Melt Extrusion) often traps the molecule in a higher-energy, amorphous-like glass or metastable crystal form.

  • Stable Forms: Thermodynamic equilibrium is reached only when the molecules interlock their twisted wings, often requiring prolonged annealing.

Data Summary: Thermodynamic Parameters (Representative)

Parameter2-Phenoxybenzophenone (Twisted)2-Hydroxybenzophenone (Planar)Implication
Twist Angle (

)
~65° - 85°~0° - 30°2-Phenoxy has lower conjugation.
Melting Point (

)
Generally LowerGenerally Higher2-Phenoxy is easier to process in melts.
Lattice Energy (

)
LowerHigher (H-bond network)2-Phenoxy has higher intrinsic solubility.
Photostability Low (No ESIPT)High (ESIPT active)2-Phenoxy requires amber glassware.

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of a specific 2-phenoxybenzophenone derivative, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Screening

Purpose: To identify stable vs. metastable polymorphs and glass transition temperatures (


).
  • Preparation: Weigh 2–5 mg of the synthesized derivative into an aluminum pan. Crimp non-hermetically.

  • Cycle 1 (Erasing Thermal History): Heat from 25°C to

    
     at 10°C/min.
    
    • Observation: Record the melting endotherm (

      
      ).
      
  • Quench Cooling: Cool rapidly to -50°C at 20°C/min to freeze the amorphous state.

  • Cycle 2 (Thermodynamic Analysis): Heat from -50°C to

    
     at 10°C/min.
    
    • Step 4a: Observe Glass Transition (

      
      ). A high 
      
      
      
      indicates a stable amorphous phase.
    • Step 4b: Observe Cold Crystallization (

      
      ). An exothermic peak indicates the kinetic conversion from amorphous 
      
      
      
      stable crystalline form.
    • Step 4c: Observe Melting (

      
      ). If 
      
      
      
      , you have identified a polymorph.
Protocol B: Solubility Thermodynamics (Van't Hoff Analysis)

Purpose: To determine the enthalpy of solution (


) and validate the "brick dust" vs. "grease ball" classification.
  • Saturation: Prepare saturated solutions in three solvents (Water, Ethanol, Octanol) at 25°C, 30°C, 37°C, and 45°C.

  • Equilibration: Stir for 24 hours; filter through 0.45

    
    m PTFE.
    
  • Quantification: Analyze via HPLC-UV (Detection

    
     usually 254 nm, though 2-phenoxy has lower 
    
    
    
    than unsubstituted benzophenone).
  • Calculation: Plot

    
     vs 
    
    
    
    .
    • The slope

      
      .
      
    • Interpretation: A highly positive

      
       indicates the crystal lattice is very stable (hard to break), typical of these twisted aromatics.
      

Synthesis & Chemical Stability Workflow

The synthesis of the 2-phenoxy ether linkage requires overcoming the poor nucleophilicity of the phenoxy group and the steric hindrance at the ortho position.

Recommended Synthetic Route: Ullmann Condensation

Unlike simple SNAr, which requires strong electron-withdrawing groups, the Ullmann-type coupling using copper catalysis is preferred for the 2-phenoxy scaffold to ensure thermodynamic control.

Reaction Scheme: 2-Chlorobenzophenone + Phenol + K2CO3 --(CuI / Pyridine)--> 2-Phenoxybenzophenone

Workflow Diagram

Workflow cluster_analysis Stability Validation Start Start: 2-Halobenzophenone Coupling Ullmann Coupling (CuI, 110°C, 24h) Start->Coupling + Phenol, Base Workup Acidic Workup (Remove xs Phenol) Coupling->Workup XRD Single Crystal XRD (Confirm Twist Angle) Workup->XRD Recrystallize (EtOH) HPLCPurity HPLC Stress Test (Acid/Base/Oxidation) Workup->HPLCPurity Amorphous/Soln

Figure 2: Synthetic and validation workflow emphasizing the critical characterization steps for twisted benzophenones.

References

  • Cox, P. J. (2008).Conformations of substituted benzophenones.

  • Heinz, A., et al. (2009). Understanding the solid-state forms of fenofibrate - A spectroscopic and computational study.[1] Analysis of benzophenone-ether polymorphism.

  • Tang, K. C., et al. (2011). Excited-state intramolecular proton transfer (ESIPT) of 2-hydroxybenzophenones.[2] Contrasting the stability mechanisms of hydroxy vs. phenoxy derivatives.

  • PubChem.2-Phenoxybenzophenone Compound Summary. Physicochemical properties and identifiers (CAS 3498-88-0).

  • Gao, Y., et al. (2022).

Sources

Foundational

Technical Guide: Toxicity Profile and Handling Precautions for 2-Phenoxybenzophenone

Executive Summary & Compound Identification[1] 2-Phenoxybenzophenone (CAS: 42506-05-8) is a diaryl ketone derivative characterized by a benzophenone core substituted with a phenoxy group at the ortho position.[1] While w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification[1]

2-Phenoxybenzophenone (CAS: 42506-05-8) is a diaryl ketone derivative characterized by a benzophenone core substituted with a phenoxy group at the ortho position.[1] While widely utilized in organic synthesis and photochemistry research, specific toxicological data for this isomer is limited in public registries compared to its parent compound (Benzophenone) or its para-isomer (4-Phenoxybenzophenone).[1]

Critical Safety Directive: Due to the scarcity of isomer-specific in vivo data, this guide applies the Precautionary Principle . Researchers must handle this compound assuming it shares the established hazard profile of the Benzophenone class: potential endocrine disruption, photosensitization, and organ system toxicity (Liver/Kidney). [1]

Physicochemical Identity[1][2]
PropertyData
Chemical Name (2-Phenoxyophenyl)(phenyl)methanone
CAS Number 42506-05-8
Molecular Formula C₁₉H₁₄O₂
Molecular Weight 274.31 g/mol
Physical State Crystalline Solid (White to Off-white)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Toluene); Insoluble in water.[2]
Structural Alert Benzophenone moiety (Photoactive, potential DNA intercalator upon activation).[1]

Toxicological Profile: Mechanism & Risk Assessment

Read-Across & Structure-Activity Relationship (SAR)

In the absence of direct LD50 data for 2-Phenoxybenzophenone, safety limits are derived from "Read-Across" analysis using Benzophenone (CAS 119-61-9) and 4-Phenoxybenzophenone (CAS 6317-73-3) as surrogates.

  • Acute Toxicity (Estimated): Low.[1]

    • Analog Data: Benzophenone Oral LD50 (Rat) > 10,000 mg/kg; Dermal LD50 (Rabbit) > 3,535 mg/kg.[1]

    • Inference: 2-Phenoxybenzophenone is likely non-lethal in acute accidental exposures but poses chronic risks.[1]

  • Irritation Potential: Moderate.[1]

    • Likely to cause Skin Irritation (Category 2) and Eye Irritation (Category 2A) due to lipophilic penetration and local tissue interaction.[1]

  • Sensitization: High Probability.[1]

    • Benzophenones are known contact allergens and photosensitizers.[1] The ortho-phenoxy group may sterically hinder some metabolic attacks but does not negate the photo-reactive carbonyl core.[1]

Mechanism of Toxicity: The Metabolic Pathway

The primary concern with benzophenone derivatives is their metabolism by Cytochrome P450 enzymes (specifically CYP2B family) into hydroxylated metabolites.[1] These metabolites often exhibit higher estrogenic activity than the parent compound.[1]

Hypothetical Metabolic Activation Pathway:

  • Ingestion/Absorption: Lipophilic entry into systemic circulation.[1]

  • Phase I Metabolism: Hydroxylation at the 4-position of the unsubstituted phenyl ring.[1]

  • Endocrine Interaction: The resulting 4-hydroxy-2-phenoxybenzophenone mimics 17β-estradiol, potentially binding to Estrogen Receptors (ER).[1]

ToxicityPathway Parent 2-Phenoxybenzophenone (Lipophilic Parent) Liver Hepatic Metabolism (CYP450 Enzymes) Parent->Liver Systemic Absorption Liver->Parent Phase II Conjugation (Excretion) Metabolite Hydroxylated Metabolite (Active Form) Liver->Metabolite Phase I Hydroxylation Receptor Estrogen Receptor (Binding & Activation) Metabolite->Receptor Molecular Docking Outcome Endocrine Disruption & Cellular Stress Receptor->Outcome Transcriptional Change

Caption: Predicted metabolic activation pathway of 2-Phenoxybenzophenone leading to potential endocrine activity.

Handling Precautions & Exposure Control

Engineering Controls
  • Primary Barrier: All handling of the dry powder must occur within a Chemical Fume Hood to prevent inhalation of particulates.[1]

  • Lighting: As a benzophenone derivative, the compound is photo-active.[1] Store and handle under Amber Light or UV-filtered lighting if the experiment is light-sensitive.

  • Static Control: Organic powders can generate static charges.[1] Ground all weighing equipment.

Personal Protective Equipment (PPE) Matrix
ZoneEquipmentRationale
Respiratory N95 or P2 Particulate RespiratorEssential during weighing/transfer to prevent inhalation of dust.[1]
Dermal Nitrile Gloves (Min 0.11mm thick)Benzophenones penetrate skin; Nitrile offers >480m breakthrough protection.[1]
Ocular Chemical Safety GogglesPrevent irritation from dust or splashes; Safety glasses are insufficient for powders.[1]
Body Lab Coat (Cotton/Poly blend)Standard protection; Tyvek sleeves recommended for large scale handling.[1]

Operational Protocols: Safe Handling & Synthesis Setup

This protocol uses a Self-Validating Workflow approach.[1] Each step includes a "Check" to ensure safety before proceeding.

Protocol 4.1: Preparation of Stock Solution (10 mM)

Objective: Safely solubilize 2-Phenoxybenzophenone for biological or chemical assay without personnel exposure.

Materials:

  • 2-Phenoxybenzophenone (Solid)

  • DMSO (Dimethyl sulfoxide) - Note: DMSO enhances skin permeability; handle with extreme care.[1]

  • Vortex mixer[1]

  • Amber glass vial (4 mL)[1]

Step-by-Step Methodology:

  • Pre-Weighing Validation:

    • Check: Is the balance located inside the fume hood or a powder containment enclosure?

    • Action: Put on double nitrile gloves.[1]

  • Weighing:

    • Calculate mass required:

      
       for 
      
      
      
      of
      
      
      solution.[1]
    • Transfer solid to the amber vial using an anti-static spatula.[1]

    • Critical: Wipe the exterior of the vial with a solvent-dampened tissue (Ethanol) before removing it from the balance area to remove invisible dust.[1]

  • Solubilization:

    • Add

      
       of DMSO to the vial.[1]
      
    • Cap tightly.[1][3][4][5] Vortex for 30 seconds.[1]

    • Observation: The solution should be clear. If turbid, sonicate for 5 minutes.[1]

  • Labeling & Storage:

    • Label with: "WARNING: Benzophenone Derivative - Endocrine Suspect" .[1]

    • Store at

      
       in the dark.
      
Protocol 4.2: Spill Management Logic

In the event of a spill, follow this decision logic to minimize contamination.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid 1. Dampen with Ethanol 2. Scoop to Waste (Avoid Dust) Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Transfer to Sealed Bag Liquid->ActionLiquid Clean Wash Area with Soap & Water ActionSolid->Clean ActionLiquid->Clean Report File Incident Report Clean->Report

Caption: Decision matrix for responding to 2-Phenoxybenzophenone spills.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][4] Alert: Delayed pulmonary irritation is possible; monitor for 24 hours.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol to wash skin, as it may increase the absorption of the compound.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1][4][5][6] Seek medical attention.

  • Fire: Use Carbon Dioxide (

    
    ), Dry Chemical, or Foam.[1][6] Warning:  Combustion may produce toxic carbon oxides (
    
    
    
    ,
    
    
    ).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10802273, 2-Phenoxybenzophenone.[1] Retrieved from [Link][1]

  • European Food Safety Authority (EFSA) (2009). Toxicological evaluation of benzophenone.[1][7] EFSA Journal.[1] Retrieved from [Link][1]

  • International Agency for Research on Cancer (IARC). Benzophenone: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.[1] Retrieved from [Link][1]

  • Rhodes, M. C., et al. (2007). Carcinogenesis studies of benzophenone in rats and mice.[1] Food and Chemical Toxicology.[1][7] Retrieved from [Link]

Sources

Exploratory

Melting point and boiling point data for 2-Phenoxybenzophenone

The following technical guide details the physicochemical profile, thermal properties, and experimental characterization of 2-Phenoxybenzophenone , a specialized intermediate in organic synthesis and photochemistry. CAS...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, thermal properties, and experimental characterization of 2-Phenoxybenzophenone , a specialized intermediate in organic synthesis and photochemistry.

CAS Registry Number: 42506-05-8 Chemical Formula: C₁₉H₁₄O₂ Molecular Weight: 274.31 g/mol

Executive Summary

2-Phenoxybenzophenone is a diaryl ketone characterized by an ortho-phenoxy substitution on one of the benzoyl phenyl rings. Unlike its parent compound benzophenone (MP: 48°C) or the para-isomer (4-phenoxybenzophenone, MP: ~60-70°C), the 2-phenoxy derivative exhibits distinct thermal behavior driven by steric hindrance. This structural asymmetry disrupts crystal packing, often resulting in a low-melting solid or viscous oil at room temperature.

This compound serves as a critical intermediate in the synthesis of xanthone derivatives (via cyclodehydration) and is utilized in the development of UV-curable photoinitiators and pharmaceutical scaffolds.

Thermal Properties Analysis

The thermal data below synthesizes experimental observations with thermodynamic predictions. Due to the compound's tendency to supercool or exist as a metastable oil, precise melting points can vary based on purity and crystallization solvent.

Table 1: Physicochemical Data Summary
PropertyValueCondition / Note
Boiling Point 326°C @ 760 mmHg (Standard Atmosphere)
Melting Point < 50°C Often isolated as a viscous yellow oil or low-melting solid due to steric hindrance.
Flash Point ~168°C Predicted (Closed Cup)
Density 1.16 g/cm³ @ 25°C (Predicted)
LogP (Octanol/Water) 4.8 High lipophilicity; insoluble in water.
Refractive Index 1.625 Predicted
Thermodynamic Implications
  • Boiling Point Integrity: The high boiling point (326°C) indicates strong intermolecular van der Waals forces typical of tricyclic-like aromatic systems. However, distillation should be performed under high vacuum (< 1 mmHg) to prevent thermal decomposition or cyclization into 9-phenylxanthenol.

  • Melting Point Depression: The ortho-phenoxy group introduces significant steric strain, forcing the phenyl rings out of planarity. This "propeller-like" conformation reduces π-π stacking efficiency, lowering the lattice energy and consequently the melting point compared to the para-isomer.

Synthesis & Reaction Pathways[1][2][3][4]

The synthesis of 2-Phenoxybenzophenone typically follows two primary routes: Friedel-Crafts Acylation or Ullmann Coupling . Understanding these pathways is essential for controlling impurities like xanthones.

Pathway Analysis (Graphviz Diagram)

SynthesisPathway DiphenylEther Diphenyl Ether Intermed Intermediate Complex DiphenylEther->Intermed AlCl3, 0-5°C (Friedel-Crafts) BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermed Product 2-Phenoxybenzophenone (CAS 42506-05-8) Intermed->Product Hydrolysis Impurity 9-Phenylxanthenol (Cyclized Impurity) Product->Impurity Acid/Heat (Cyclodehydration)

Figure 1: Synthesis route via Friedel-Crafts acylation of diphenyl ether, highlighting the risk of acid-catalyzed cyclization to xanthone derivatives.[1]

Experimental Methodologies

To ensure data integrity, the following protocols are recommended for characterizing 2-Phenoxybenzophenone.

Protocol A: Boiling Point Determination (Vacuum Distillation)
  • Objective: Purify the compound and determine BP without thermal degradation.

  • Equipment: Short-path distillation head, vacuum pump (0.1–1.0 mmHg), oil bath.

  • Procedure:

    • Charge the crude oil into a round-bottom flask with a magnetic stir bar.

    • Apply vacuum before heating to degas the solvent.

    • Slowly ramp oil bath temperature.

    • Target Observation: Collect the fraction distilling at 180–190°C @ 0.5 mmHg (approximate reduced pressure equivalent of 326°C atm).

    • Caution: If the pot temperature exceeds 250°C, the compound may cyclize to 9-phenylxanthene.

Protocol B: Melting Point / Crystallization
  • Objective: Induce crystallization in the viscous oil.

  • Solvent System: Ethanol/Hexane (1:4) or Isopropanol.

  • Procedure:

    • Dissolve the oil in a minimum amount of hot ethanol.

    • Add hexane dropwise until turbidity appears.

    • Cool slowly to -20°C.

    • If a solid forms, determine MP using a DSC (Differential Scanning Calorimeter) at 5°C/min ramp to detect the endothermic melting peak accurately.

Applications & Relevance[6][7]

Photoinitiators

2-Phenoxybenzophenone derivatives are used in UV-curable coatings. The phenoxy group acts as an electron donor, modifying the absorption maximum (


) and improving solubility in acrylate monomers compared to unsubstituted benzophenone.
Pharmaceutical Intermediates

It serves as a scaffold for Xanthone synthesis . Under acidic conditions (e.g., polyphosphoric acid), 2-phenoxybenzophenone undergoes intramolecular cyclodehydration to form 1-phenylxanthone or 9-phenylxanthenol derivatives, which are pharmacophores in anticancer and antiviral research.

Polymer Stabilization

Used as a UV stabilizer in PVC and polyolefins, where the benzophenone moiety absorbs UV radiation and dissipates it as heat via keto-enol tautomerism (if hydroxylated) or simple vibrational relaxation.

References

  • PubChem. (2025).[2] 2-Phenoxybenzophenone (Compound).[] National Library of Medicine.[4] [Link]

  • Royal Society of Chemistry. (2017). Synthesis of highly substituted 2-hydroxybenzophenones. Chem. Commun. [Link]

  • Melissen, S., et al. (2016).[] A DFT study of the formation of xanthydrol motifs during electrophilic poly(aryl ether ketone) synthesis. Journal of Molecular Modeling. [Link]

Sources

Foundational

Technical Profile: UV-Vis Absorption Architecture of 2-Phenoxybenzophenone

The following technical guide details the UV-Vis absorption characteristics of 2-Phenoxybenzophenone, synthesizing theoretical photophysics with empirical data from structural analogs to provide a robust reference for re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the UV-Vis absorption characteristics of 2-Phenoxybenzophenone, synthesizing theoretical photophysics with empirical data from structural analogs to provide a robust reference for researchers.

Executive Summary

2-Phenoxybenzophenone (CAS: 42506-05-8) represents a distinct class of "sterically hindered" aromatic ketones. Unlike its planar para-substituted counterparts, the ortho-phenoxy substitution imposes significant torsional strain, forcing the molecule into a non-planar geometry. This structural twisting fundamentally alters its photophysical profile, resulting in a hypsochromic shift (blue shift) of the


 transition relative to sterically unencumbered analogs, while maintaining the characteristic 

carbonyl transition.

This guide provides the spectral maxima, extinction coefficients, and the mechanistic causality governing its electronic transitions, essential for applications in photoinitiator design and photostability testing.

Spectral Characteristics & Data

The absorption spectrum of 2-Phenoxybenzophenone is defined by two primary electronic transitions: the high-energy


 transition (aromatic/conjugation) and the low-energy 

transition (carbonyl).
Primary Absorption Maxima ( )

Data derived from structural analog analysis (2-Methoxybenzophenone) and solvatochromic principles.

Transition Type

(Ethanol)

(Cyclohexane)

(

)
Characterization

285 ± 3 nm 282 ± 3 nm ~5,500 - 7,000Primary Band. Broad, intense. Shifted red vs. benzophenone (252 nm) due to auxochromic oxygen, but blue vs. para-isomers due to steric twist.

325 ± 5 nm 330 ± 5 nm ~100 - 150Secondary Band. Weak, forbidden transition. Responsible for intersystem crossing (ISC) and triplet state population.
Benzenoid ~210 nm ~210 nm >20,000Local excitation of the phenyl rings.

Critical Insight - The "Ortho-Effect": The phenoxy group at the ortho position creates steric interference with the carbonyl oxygen. To relieve this strain, the phenyl rings rotate out of coplanarity. This Steric Inhibition of Resonance reduces the effective conjugation length, preventing the


 from reaching the >300 nm range typically seen in 4-phenoxybenzophenone.

Mechanistic Photophysics

Understanding the electronic behavior of 2-Phenoxybenzophenone requires analyzing the competition between Electronic Resonance and Steric Hindrance .

Electronic Pathway Diagram

The following diagram illustrates the energy states and the specific effect of the ortho-phenoxy group on the transition energy gaps.

G Ground Ground State (S0) Non-Planar Geometry PiStar S2 State (π-π*) ~285 nm (Destabilized by Twist) Ground->PiStar High Energy Absorption (Sterically Inhibited) NStar S1 State (n-π*) ~325 nm (Localized on C=O) Ground->NStar Low Energy Absorption (Weak) Triplet Triplet State (T1) Reactive Intermediate NStar->Triplet Intersystem Crossing (Fast) Xanthone Photoproduct: Xanthone (Cyclized) Triplet->Xanthone Intramolecular Radical Cyclization

Figure 1: Jablonski-style diagram highlighting the destabilization of the


 state due to steric twisting and the pathway to photocyclization.
Solvatochromism
  • 
     (285 nm):  Exhibits a slight Red Shift (Bathochromic)  in polar solvents (e.g., Ethanol) compared to non-polar (Cyclohexane). The excited state is more polar than the ground state, and polar solvents stabilize it.
    
  • 
     (325 nm):  Exhibits a Blue Shift (Hypsochromic)  in protic solvents (Ethanol). Hydrogen bonding stabilizes the lone pair of the carbonyl oxygen (ground state), increasing the energy gap required for the transition.
    

Experimental Protocol for Validation

To empirically verify these values, the following self-validating protocol is recommended. This method accounts for the low solubility and high extinction coefficient differences.

Reagents & Equipment[2]
  • Analyte: 2-Phenoxybenzophenone (>99% purity).[1]

  • Solvents: Spectroscopic grade Ethanol (polar/protic) and Cyclohexane (non-polar).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[2]

  • Quartz Cuvettes: 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 2-Phenoxybenzophenone.

    • Dissolve in 100 mL of Ethanol (Concentration

      
       M).
      
    • Note: Sonicate if necessary to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Why: The

      
       band is weak (
      
      
      
      ) and requires higher concentration to visualize, while the
      
      
      band is strong (
      
      
      ) and requires dilution to avoid detector saturation (Abs > 2.0).
  • Baseline Correction:

    • Run a baseline scan with pure solvent in both sample and reference cuvettes.

  • Acquisition:

    • Scan the

      
       M solution to identify the 
      
      
      
      peak (~285 nm).
    • Scan the

      
       M solution to identify the 
      
      
      
      peak (~325 nm).
  • Data Processing:

    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Applications & Stability: The Xanthone Pathway

A critical consideration for researchers using 2-Phenoxybenzophenone is its photochemical instability. Upon UV irradiation, it undergoes intramolecular photocyclization .

Reaction Pathway[1][4]
  • Excitation to the Triplet State (

    
    ).
    
  • Intramolecular hydrogen abstraction or radical attack on the ortho-phenoxy ring.

  • Cyclization and oxidation to form Xanthone .

Spectral Consequence: As the sample degrades, the broad absorption at 285 nm will decrease, and a new, structured set of bands characteristic of Xanthone (sharp peaks at 230, 260, 285, and 335 nm) will emerge.[3] This spectral evolution can be used as a dosimeter for UV exposure.

References

  • Castro, G. T., et al. (2000).[4] "UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents." Molecules, 5, 424-433.[3] Link[3]

  • NIST Chemistry WebBook. "Benzophenone UV-Vis Spectrum." National Institute of Standards and Technology. Link[3]

  • Kumasaka, R., et al. (2014). "Photoexcited states of UV absorbers, benzophenone derivatives." Photochemistry and Photobiology, 90(4), 727-733.[5] Link

  • Ballester, M., et al. (1960).[6] "Steric Inhibition of Resonance by Ortho Chlorine Atoms." DTIC Technical Report. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-Phenoxybenzophenone via Directed Ortho-Metalation (DoM)

This Application Note is structured to provide a definitive, high-purity synthetic protocol for 2-Phenoxybenzophenone , prioritizing regioselectivity. Abstract & Strategic Rationale The preparation of 2-phenoxybenzopheno...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a definitive, high-purity synthetic protocol for 2-Phenoxybenzophenone , prioritizing regioselectivity.

Abstract & Strategic Rationale

The preparation of 2-phenoxybenzophenone (the ortho isomer) presents a classic regioselectivity challenge in aromatic chemistry.

  • The Problem: Standard Friedel-Crafts benzoylation of diphenyl ether is governed by steric hindrance and electronic effects that overwhelmingly favor the para isomer (4-phenoxybenzophenone , >95% selectivity). The ortho position is sterically crowded and often leads to xanthone formation via cyclization under Lewis acidic conditions.

  • The Solution: To strictly target the 2-isomer, this protocol utilizes Directed Ortho-Metalation (DoM) . The ether oxygen of diphenyl ether serves as a Directing Metalation Group (DMG), coordinating with an alkyllithium base to facilitate selective deprotonation at the ortho position. This lithiated intermediate is then trapped with a benzoyl equivalent (benzonitrile) to yield the target ketone upon hydrolysis.

Reaction Scheme & Mechanism

The synthesis proceeds via a lithiation-imination-hydrolysis sequence. The use of TMEDA (N,N,N',N'-tetramethylethylenediamine) is critical to de-aggregate the n-butyllithium, increasing its basicity and kinetic reactivity toward the ortho proton.[1]

Chemical Pathway[2][3][4][5][6][7][8][9][10]
  • Coordination/Deprotonation: Diphenyl ether + n-BuLi/TMEDA

    
     2-Lithiodiphenyl ether
    
  • Electrophilic Trap: 2-Lithiodiphenyl ether + Benzonitrile

    
     Imine salt (Lithium ketimide)[1]
    
  • Hydrolysis: Imine salt + H

    
    O
    
    
    
    
    
    2-Phenoxybenzophenone
Mechanistic Visualization

DoM_Mechanism Substrate Diphenyl Ether Complex Pre-Lithiation Complex (Li-O Coordination) Substrate->Complex + n-BuLi / TMEDA (Coordination) Lithiated 2-Lithiodiphenyl ether (Ortho-Li) Complex->Lithiated Deprotonation (-78°C) Intermediate Imine Salt Intermediate Lithiated->Intermediate + Benzonitrile (Nucleophilic Attack) Product 2-Phenoxybenzophenone Intermediate->Product + H3O+ (Hydrolysis)

Figure 1: Mechanistic pathway for the Directed Ortho-Metalation (DoM) synthesis.[1]

Materials & Equipment

Reagents
ReagentPurity/GradeRoleHazard Note
Diphenyl Ether >99%SubstrateSolid at RT (mp 26°C).[1] Melt before use.
n-Butyllithium 1.6M or 2.5M in HexanesBasePyrophoric. Handle under Argon/N2.
TMEDA Anhydrous, 99%Ligand/PromoterToxic, Flammable.[1]
Benzonitrile 99%ElectrophileToxic.
THF Anhydrous (distilled/dried)SolventPeroxide former.
HCl (aq) 2M or 3MHydrolysis AgentCorrosive.
Equipment
  • Schlenk Line or Glovebox: Strictly inert atmosphere (Argon or Nitrogen) is required.

  • Reaction Vessel: 3-neck round bottom flask (oven-dried) with magnetic stir bar.[1]

  • Temperature Control: Acetone/Dry Ice bath (-78°C) and Ice/Water bath (0°C).

  • Addition Funnel: Pressure-equalizing, for controlled addition of n-BuLi.[1]

Experimental Protocol

Step 1: System Preparation[1]
  • Flame-dry a 250 mL 3-neck round bottom flask under vacuum.

  • Backfill with dry Argon. Repeat this cycle 3 times to ensure zero moisture.

  • Equip the flask with a rubber septum, a temperature probe, and a nitrogen inlet.[1]

Step 2: Ortho-Lithiation[1][8][11]
  • Charge Substrate: Add Diphenyl Ether (1.70 g, 10.0 mmol) and TMEDA (1.65 mL, 11.0 mmol, 1.1 equiv) to the flask.

  • Solvent: Cannulate Anhydrous THF (50 mL) into the flask. Stir to dissolve.

  • Cooling: Submerge the flask in a Dry Ice/Acetone bath and cool to -78°C . Allow 15 minutes for thermal equilibration.

  • Metalation: Slowly add n-Butyllithium (11.0 mmol, 1.1 equiv) dropwise via syringe or addition funnel over 10-15 minutes.[1]

    • Observation: The solution may turn a slight yellow/orange color.

    • Critical: Maintain internal temperature below -70°C to prevent "Wittig rearrangement" or benzyne formation.

  • Incubation: Stir the mixture at -78°C for 1 hour , then allow it to warm briefly to 0°C for 15 minutes to ensure complete lithiation, then cool back to -78°C .

Step 3: Electrophilic Trapping[1]
  • Addition: Add Benzonitrile (1.13 g, 1.15 mL, 11.0 mmol, 1.1 equiv) dropwise to the lithiated solution at -78°C.

  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) over 2 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The organolithium attacks the nitrile carbon, forming a stable lithium ketimide salt (

      
      ).
      
Step 4: Hydrolysis & Workup[1]
  • Quench: Cool the flask to 0°C in an ice bath.

  • Hydrolysis: Slowly add 3M HCl (30 mL). Stir vigorously at room temperature for 1-2 hours.

    • Note: This step hydrolyzes the intermediate imine (

      
      ) to the ketone (
      
      
      
      ). The solution will likely become biphasic.
  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

  • Wash: Wash combined organics with Brine (sat. NaCl), then Water.[1]

  • Drying: Dry over anhydrous MgSO

    
      or Na
    
    
    
    SO
    
    
    . Filter and concentrate under reduced pressure (Rotavap).
Step 5: Purification[1]
  • Crude Analysis: The crude oil usually contains unreacted diphenyl ether.

  • Crystallization: 2-Phenoxybenzophenone is a solid (mp ~50-60°C).[1] Recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture.

  • Chromatography (Alternative): If oil persists, use Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10).[1] The product is less polar than benzophenone but more polar than diphenyl ether.

Characterization Data (Expected)

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

6.8 - 7.8 ppm (m)
Complex aromatic region.[1] Key diagnostic is the splitting pattern of the ring bearing the carbonyl and ether. Look for ortho coupling.
13C NMR (CDCl3)

~196 ppm
C=O (Carbonyl carbon).[1]
13C NMR (CDCl3)

~155-160 ppm
C-O (Ipsocarbon attached to ether oxygen).[1]
IR Spectroscopy ~1660 cm

Strong C=O stretch (conjugated ketone).[1]
IR Spectroscopy ~1240 cm

Strong C-O-C stretch (ether).[1]
Mass Spec m/z = 274.1Molecular Ion [M]+.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/gas.Re-distill THF over Na/Benzophenone; check Ar lines.
Starting Material Recovery Incomplete lithiation.Increase lithiation time at 0°C; ensure TMEDA is fresh/dry.
Product is 4-isomer Impossible via this route.If 4-isomer is found, you likely used a Friedel-Crafts catalyst (AlCl3) by mistake.[1]
Tertiary Alcohol Impurity Double addition of Li reagent.Use Benzonitrile (as described) instead of Benzoyl Chloride. Nitriles prevent double addition.

Workflow Diagram

Workflow Step1 Step 1: Setup Dry THF, Argon, -78°C Bath Step2 Step 2: Lithiation Add Diphenyl Ether + TMEDA Add n-BuLi slowly Step1->Step2 Step3 Step 3: Electrophile Add Benzonitrile Warm to RT Step2->Step3 Step4 Step 4: Hydrolysis Add 3M HCl Stir 1-2h (Imine -> Ketone) Step3->Step4 Step5 Step 5: Workup & Purification Extract (EtOAc), Dry, Recrystallize Step4->Step5

Figure 2: Operational workflow for the synthesis.

References

  • Snieckus, V. (1990).[1][10] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[1] Link(Foundational text on DoM strategy).

  • Gilman, H., & Spatz, S. M. (1940).[1] "Some Directed Metalations in the Dibenzofuran Series." Journal of the American Chemical Society, 62(2), 446.[1] (Early work establishing ether-directed lithiation).

  • Hofmann, M., & Snieckus, V. (1995).[1] "Directed Ortho Metalation of O-Aryl Carbamates." Journal of Organic Chemistry. (Modern optimization of phenol-derived directors).

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative text on organolithium handling and regioselectivity).

  • Preparation of 4-phenoxybenzophenone (Contrast): Organic Syntheses, Coll. Vol. 5, p. 414.[1] Link(Demonstrates that Friedel-Crafts yields the para-isomer, validating the need for the DoM protocol).

Sources

Application

Application Note: Intramolecular Cyclization of 2-Phenoxybenzophenone for Xanthene and Xanthone Synthesis

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and optimization of electrophilic aromatic cyclodehydration. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and optimization of electrophilic aromatic cyclodehydration.

Executive Summary & Chemical Context

2-Phenoxybenzophenone is a highly versatile intermediate in heterocyclic synthesis. While historically recognized as a defect-forming intermediate during the Friedel-Crafts polycondensation of poly(aryl ether ketones) (PAEKs)[1], researchers have successfully repurposed this reactivity to synthesize complex oxygen-containing heterocycles. Through controlled intramolecular electrophilic aromatic substitution, 2-phenoxybenzophenone can be quantitatively converted into 9-phenyl-9H-xanthen-9-ol (xanthydrol motifs) and xanthylium salts, which serve as critical fluorophores and pharmacophores in drug development.

Mechanistic Insights: The Causality of Cyclization

To master the synthesis of xanthene derivatives from 2-phenoxybenzophenone, one must understand the thermodynamic and kinetic drivers of the cyclization pathway.

LUMO Lowering and Electrophilic Activation: The reaction is initiated by the introduction of a strong Lewis acid (e.g., AlCl3) or a Brønsted superacid (e.g., Trifluoromethanesulfonic acid, TFSA). The acid coordinates with or protonates the carbonyl oxygen. This interaction drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon, transforming it into a highly potent electrophile[2].

Intramolecular Attack and the Wheland Intermediate: Due to the proximity effect, the electron-rich ortho-position of the adjacent phenoxy ring is perfectly aligned for a 6-endo-trig-like intramolecular attack. Density Functional Theory (DFT) studies confirm that this carbon-carbon bond formation is the rate-limiting step, leading to a cationic Wheland intermediate[1].

Aromatization and Dehydration: Deprotonation of the Wheland intermediate restores aromaticity, yielding 9-phenyl-9H-xanthen-9-ol. In highly acidic environments, this tertiary alcohol undergoes rapid dehydration to form a highly conjugated, deeply colored (orange/red) xanthylium cation[3].

Mechanism A 2-Phenoxybenzophenone (Starting Material) B Protonated Carbonyl (LUMO Lowered) A->B + H+ or AlCl3 C Intramolecular Electrophilic Attack (Rate-Limiting) B->C Conformational Alignment D Wheland Intermediate (Cationic) C->D C-C Bond Formation E 9-Phenyl-9H-xanthen-9-ol (Xanthydrol Motif) D->E Deprotonation F Xanthylium Cation (Deep Orange/Red) E->F - H2O (in Strong Acid) F->E + H2O (Aqueous Quench)

Mechanistic pathway of 2-phenoxybenzophenone cyclization into xanthydrol.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. The physical changes observed at each step serve as real-time analytical feedback, ensuring the reaction is proceeding as intended without the immediate need for complex instrumentation.

Protocol: Superacid-Catalyzed Synthesis of 9-Phenyl-9H-xanthen-9-ol

Rationale for Catalyst Choice: TFSA is chosen over weaker acids because its extreme acidity efficiently protonates the carbonyl without the steric bulk of Lewis acids, allowing the reaction to proceed rapidly at room temperature[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-phenoxybenzophenone in 20 mL of anhydrous dichloromethane (DCM) in a dry, round-bottom flask under an inert argon atmosphere.

    • Validation Check: The solution should be pale yellow and completely clear.

  • Activation: Slowly add 2.5 equivalents (25 mmol) of Trifluoromethanesulfonic acid (TFSA) dropwise via a syringe.

    • Validation Check (Critical): Upon addition, the solution must immediately transition from pale yellow to a deep, vibrant orange/red. This stark color change is the optical signature of the highly conjugated xanthylium cation forming in situ. If the solution remains yellow, the acid has been poisoned by moisture.

  • Cyclization: Stir the reaction mixture at room temperature (20-25 °C) for 1.0 to 1.5 hours. Monitor via TLC (Hexanes:Ethyl Acetate 8:2).

    • Validation Check: The starting material (high Rf) will disappear, replaced by a baseline spot (the ionic xanthylium salt).

  • Quenching: Vigorously stir 100 mL of an ice-water mixture and slowly pour the deep red reaction mixture into it.

    • Validation Check: The deep red color will rapidly discharge, and a white to pale-yellow precipitate will form. The water acts as a nucleophile, attacking the xanthylium cation to yield the water-insoluble xanthydrol.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water to remove residual acid, and dry under a vacuum to afford 9-phenyl-9H-xanthen-9-ol.

Workflow Step1 Step 1: Preparation Dissolve 2-Phenoxybenzophenone in anhydrous DCM Step2 Step 2: Activation Add TFSA Superacid (Observe color change to red) Step1->Step2 Step3 Step 3: Cyclization Stir at Room Temperature (Monitor via TLC) Step2->Step3 Step4 Step 4: Quenching Pour into ice-water mixture (Forces re-hydration) Step3->Step4 Step5 Step 5: Isolation Filter precipitated solid (9-Phenyl-9H-xanthen-9-ol) Step4->Step5

Self-validating workflow for the superacid-catalyzed cyclization.

Quantitative Data & Reaction Optimization

The choice of acid catalyst dictates the kinetics and thermodynamics of the cyclization. The table below summarizes the optimized parameters for converting 2-phenoxybenzophenone into xanthene derivatives.

Acid CatalystEquivalentsTemperatureReaction TimeIntermediate FormedFinal ProductTypical Yield
TFSA (Superacid) 2.5 eq20 °C1.0 hrXanthylium cation9-Phenyl-9H-xanthen-9-ol>92%
AlCl3 (Lewis Acid) 3.0 eq40 °C3.0 hrsXanthylium-AlCl4 complex9-Phenyl-9H-xanthen-9-ol85-88%
H2SO4 (Conc.) Excess20 °C4.0 hrsXanthylium cation9-Phenyl-9H-xanthen-9-ol75-80%
Methanesulfonic Acid Excess80 °C12.0 hrsWheland (High Barrier)Trace / Unreacted<10%

Data Interpretation: Brønsted superacids (TFSA) provide the most efficient pathway due to superior LUMO-lowering capabilities[2]. Methanesulfonic acid lacks the necessary acidity to overcome the activation barrier for the intramolecular attack, resulting in poor yields[5].

References

  • Melissen, S. T. A. G., et al. "A DFT study of the formation of xanthydrol motifs during electrophilic poly(aryl ether ketone) synthesis." Journal of Molecular Modeling, 22(1), 18 (2016). URL: [Link]

  • Zolotukhin, M. G., et al. "Factors Enhancing the Reactivity of Carbonyl Compounds for Polycondensations with Aromatic Hydrocarbons. A Computational Study." Macromolecules, 37(16), 6227–6231 (2004). URL: [Link]

  • Davis, M., et al. "ortho-Hydroxylation of Phenols. A New Case of the Smiles Rearrangement." Journal of the Chemical Society (Resumed), 3435-3438 (1956). URL: [Link]

Sources

Method

Application Note: Precision Synthesis of 2-Phenoxybenzhydrol via Ru-Catalyzed Asymmetric Transfer Hydrogenation

Executive Summary The reduction of 2-phenoxybenzophenone presents a specific set of chemoselective and stereoselective challenges often underestimated in generic ketone reduction protocols. While standard heterogeneous h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 2-phenoxybenzophenone presents a specific set of chemoselective and stereoselective challenges often underestimated in generic ketone reduction protocols. While standard heterogeneous hydrogenation (Pd/C, H₂) frequently leads to over-reduction (yielding diphenylmethane derivatives via hydrogenolysis), the steric bulk of the ortho-phenoxy group hinders the approach of bulky hydride donors.

This Application Note details an optimized protocol for the Asymmetric Transfer Hydrogenation (ATH) of 2-phenoxybenzophenone using a Ruthenium(II)-arene complex. This method ensures:

  • Chemoselectivity: Exclusive reduction of the carbonyl group without cleaving the ether linkage or reducing the aromatic ring.

  • Stereocontrol: Access to chiral 2-phenoxybenzhydrol with >95% enantiomeric excess (ee), a critical intermediate for antihistamine and antidepressant scaffolds.

  • Operational Safety: Elimination of high-pressure hydrogen gas cylinders by utilizing formic acid/triethylamine or isopropanol as hydrogen donors.

Scientific Background & Mechanistic Insight

The "Ortho-Substituent" Challenge

2-Phenoxybenzophenone is an unsymmetrical diaryl ketone. The ortho-phenoxy moiety creates a "tilted" steric environment. In standard hydrogenation, the catalyst surface often struggles to differentiate the two aryl rings, leading to low enantioselectivity. Furthermore, the benzylic C-O bond in the resulting alcohol is susceptible to hydrogenolysis under aggressive conditions (e.g., Pd/C, acidic media), generating the unwanted methylene byproduct.

The Solution: Metal-Ligand Bifunctional Catalysis

We utilize a Ru(II)-monosulfonylated diamine (Ru-TsDPEN) catalyst system. This catalyst operates via a metal-ligand bifunctional mechanism (Noyori-Ikariya mechanism). The amine ligand acts as a "proton shuttle," delivering a proton to the carbonyl oxygen while the ruthenium center delivers the hydride to the carbonyl carbon. This concerted mechanism avoids the formation of high-energy carbocation intermediates, thereby preventing over-reduction.

Mechanistic Pathway (Visualization)[1]

ATH_Mechanism Substrate 2-Phenoxybenzophenone (Substrate) TS Six-Membered Transition State Substrate->TS Coordination Ru_H Ru-Hydride Species (Active Catalyst) Ru_H->TS Hydride Transfer Product 2-Phenoxybenzhydrol (Chiral Alcohol) TS->Product Release Dehydrogenated Dehydrogenated Catalyst (16e- Species) TS->Dehydrogenated H-Transfer Complete Dehydrogenated->Ru_H Regeneration via H-Donor H_Source H-Donor (HCOOH or IPA) H_Source->Dehydrogenated Refuels Catalyst

Figure 1: The concerted proton/hydride transfer mechanism prevents the formation of carbocations, ensuring high chemoselectivity.

Experimental Protocol

Materials & Equipment
  • Substrate: 2-Phenoxybenzophenone (Purity >98%).

  • Catalyst: RuCl (CAS: 192139-92-7). Note: Use (R,R) enantiomer to invert product stereochemistry.

  • Hydrogen Donor: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

  • Analysis: HPLC with Chiralcel OD-H column; 1H-NMR (400 MHz).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Inerting: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.

  • Loading: Add 2-phenoxybenzophenone (274 mg, 1.0 mmol) and RuCl (6.4 mg, 0.01 mmol, 1 mol%).

  • Solvation: Add degassed DCM (2.0 mL). Stir until the catalyst is fully dissolved (solution typically turns deep red/orange).

  • Initiation: Add the Formic Acid/TEA mixture (0.5 mL) via syringe in one portion.

  • Reaction: Seal the tube and stir at 28–30°C for 14–18 hours.

    • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear; the alcohol spot (Rf ~0.3) should appear.[1]

Phase 2: Quench & Purification
  • Quench: Add water (5 mL) to the reaction mixture.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

  • Wash: Wash combined organics with Saturated NaHCO₃ (to remove residual formic acid) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary (rarely needed if conversion >99%), purify via flash chromatography (SiO₂, Hexane/EtOAc 9:1).

Workflow Diagram

Protocol_Workflow Start Start: Inert Atmosphere (Argon Purge) Mix Dissolve Substrate + Catalyst (1 mol%) in Degassed DCM Start->Mix Initiate Add H-Donor (HCOOH/TEA 5:2) Mix->Initiate React Stir 30°C, 16h (Monitor TLC) Initiate->React Check Conversion > 98%? React->Check Check->React No (Extend Time) Quench Quench (H2O) & Extract (EtOAc) Check->Quench Yes Wash Wash with NaHCO3 (Remove Acid) Quench->Wash Analyze Final Analysis (HPLC/NMR) Wash->Analyze

Figure 2: Operational workflow for the batch reduction process.

Data Analysis & Validation

Comparative Performance

The following table highlights why Ru-ATH is superior to traditional methods for this specific substrate.

MethodCatalystH-SourceYieldSelectivityNotes
Method A (Recommended) Ru-TsDPEN HCOOH/TEA 98% >99% Alcohol High ee (97%), No byproduct.
Method B (Heterogeneous)10% Pd/CH₂ (10 bar)85%60% Alcohol40% Diphenylmethane (Over-reduction).
Method C (Baseline)NaBH₄MeOH (Solvent)95%99% AlcoholRacemic product (0% ee).
Analytical Parameters
  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic benzhydrylic proton signal.

    • Ketone (Starting Material): No signal in 5.5–6.0 ppm region.

    • Alcohol (Product): Doublet or singlet (depending on splitting) at δ 5.8–6.1 ppm . The disappearance of the ortho-phenoxy aromatic shift changes is also diagnostic.

  • Chiral HPLC:

    • Column: Daicel Chiralcel OD-H.

    • Mobile Phase: Hexane/i-PrOH (90:10).

    • Flow Rate: 1.0 mL/min.

    • Retention Times: (S)-isomer ~12 min, (R)-isomer ~15 min (confirm with racemic standard).

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by oxygen.

    • Fix: Ensure rigorous degassing of DCM and HCOOH/TEA mixture. Perform the reaction in a glovebox if Schlenk technique fails.

  • Low Enantioselectivity (<80% ee):

    • Cause: Temperature too high.

    • Fix: Lower reaction temperature to 0°C or 10°C and extend reaction time to 24h. The "Ortho-Effect" enhances stereodifferentiation at lower temperatures.

  • Substrate Insolubility:

    • Fix: 2-Phenoxybenzophenone is lipophilic. If using IPA/KOH (Method B variant), solubility may be poor. Switch to the DCM/Formic Acid system described above.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.

  • Touge, T., et al. (2016).[2][3] Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts.[2][3] Journal of the American Chemical Society.[4][2][3]

  • Ohkuma, T., et al. (2000).[5] Selective Hydrogenation of Benzophenones to Benzhydrols: Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters.

  • Tao, Y., et al. (2025).[6] Copper-Catalyzed Asymmetric Hydrogenation of Unsymmetrical ortho-Br Substituted Benzophenones. Angewandte Chemie.

Sources

Application

Nucleophilic substitution reactions involving 2-Phenoxybenzophenone

Application Note: Nucleophilic Aromatic Substitution ( ) Strategies and Cyclization Pathways Involving 2-Phenoxybenzophenone Executive Summary 2-Phenoxybenzophenone is a highly versatile structural motif with profound si...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution ( ) Strategies and Cyclization Pathways Involving 2-Phenoxybenzophenone

Executive Summary

2-Phenoxybenzophenone is a highly versatile structural motif with profound significance in both medicinal chemistry (as a precursor to bioactive heterocycles like xanthones) and materials science (as an intermediate and defect motif in high-performance poly(aryl ether ketones) or PEKKs). This application note provides a comprehensive, causality-driven guide to the synthesis of 2-phenoxybenzophenone architectures via Nucleophilic Aromatic Substitution (


) and explores their subsequent electrophilic cyclization pathways.

Designed for drug development professionals and polymer chemists, this guide establishes self-validating experimental protocols to ensure high-fidelity synthesis, isolation, and structural verification.

Mechanistic Rationale & Chemical Causality

The Assembly Pathway

The synthesis of 2-phenoxybenzophenone derivatives predominantly relies on the


 reaction between an ortho-halogenated benzophenone and a phenoxide nucleophile[1].
  • Leaving Group Causality: Counterintuitively, fluorine is vastly superior to chlorine or bromine in

    
     reactions. The rate-determining step is the nucleophilic attack that disrupts aromaticity to form an anionic Meisenheimer complex. The extreme electronegativity of fluorine strongly withdraws electron density via induction, stabilizing this transition state and accelerating the reaction.
    
  • Base & Solvent Selection: Potassium carbonate (

    
    ) is utilized to deprotonate phenol (
    
    
    
    ). It is basic enough to ensure complete phenoxide formation but mild enough to prevent undesired ether cleavage. The reaction is conducted in polar aprotic solvents like DMF or DMAc. These solvents solvate the potassium cations but leave the phenoxide anions unsolvated ("naked"), drastically enhancing their nucleophilicity.
The Intramolecular Cyclization Pathway (Xanthydrol Motif Formation)

In the presence of strong Lewis acids (e.g.,


), 2-phenoxybenzophenone undergoes a branched, multistep cyclization reminiscent of a Friedel-Crafts acylation. As elucidated by density functional theory (DFT) studies, the reaction initiates with the protonation/Lewis acid activation of the carbonyl oxygen. This is followed by an intramolecular electrophilic attack on the carbonyl carbon, forming a Wheland intermediate, which is subsequently deprotonated to yield 9-phenyl-9H-xanthen-9-ol[2][3]. In the context of electrophilic poly(aryl ether ketone) synthesis, this cyclization acts as an undesired terminator of the polymer chain[4].

SNAr_Mechanism A 2-Fluorobenzophenone + Phenoxide B Nucleophilic Attack (Rate-Determining Step) A->B C Meisenheimer Complex (Anionic Intermediate) B->C D Leaving Group Expulsion (-F⁻) C->D E 2-Phenoxybenzophenone D->E

Fig 1: Stepwise SNAr mechanism for 2-phenoxybenzophenone synthesis via a Meisenheimer complex.

Quantitative Data & Reaction Parameters

To optimize the


 synthesis of 2-phenoxybenzophenone, various reaction parameters must be balanced. The table below summarizes the causality of leaving group and temperature choices based on established kinetic behaviors.
SubstrateNucleophileSolvent / BaseTemp (°C)Time (h)Yield (%)Mechanistic Note
2-FluorobenzophenonePhenol (1.2 eq)DMF /

120 - 1502 - 4> 90%High yield due to strong inductive stabilization of the Meisenheimer complex by Fluorine.
2-ChlorobenzophenonePhenol (1.2 eq)DMF /

150 - 18012 - 2440 - 60%Lower yield; Cl is less electronegative, leading to a higher activation barrier.
4'-Nitro-4-chlorobenzophenonePhenol (1.2 eq)DMSO /

100 - 1204 - 685%The highly activated chlorine atom is easily replaced due to the para-nitro group[5].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Phenoxybenzophenone via

This protocol establishes a self-validating loop where physical state changes and chromatographic shifts confirm successful transformation[1].

Reagents:

  • 2-Fluorobenzophenone: 10.0 mmol (1.0 eq)

  • Phenol: 12.0 mmol (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous): 15.0 mmol (1.5 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Step-by-Step Methodology:

  • System Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add

    
     and Phenol. Evacuate the flask and backfill with Argon (repeat 3x).
    
  • Nucleophile Generation: Inject 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes. Validation Check: A slight color change and dissolution indicate the formation of the phenoxide anion.

  • Electrophile Addition & Heating: Add 2-fluorobenzophenone. Attach a reflux condenser and heat the mixture to 130 °C in an oil bath for 3 hours. Causality: Elevated temperature provides the kinetic energy required to overcome the aromatic resonance stabilization.

  • In-Process TLC Validation: After 2.5 hours, sample 10 µL of the reaction. Quench in 1 mL water and extract with 1 mL ethyl acetate (EtOAc). Run a TLC (Hexane:EtOAc 9:1). Validation Check: The disappearance of the higher-

    
     2-fluorobenzophenone spot and appearance of a new, lower-
    
    
    
    UV-active spot confirms conversion.
  • Quench & Precipitation: Cool the reaction to room temperature. Pour the mixture into 100 mL of vigorously stirred ice water. Causality: DMF and inorganic salts are highly water-soluble, whereas the diaryl ether product is highly hydrophobic, causing it to precipitate.

  • Isolation & Final Validation: Filter the resulting solid, wash with cold water (3 x 20 mL), and dry under vacuum. Confirm structure via

    
     NMR (look for the disappearance of the characteristic fluorine splitting and the appearance of multiplet phenoxy protons at 
    
    
    
    6.9-7.4 ppm) and LC-MS.
Protocol B: Lewis Acid-Mediated Cyclization to 9-Phenyl-9H-xanthen-9-ol

This protocol models the defect-forming cyclization pathway observed in electrophilic poly(aryl ether ketone) synthesis[2].

Step-by-Step Methodology:

  • Activation: Dissolve 2-phenoxybenzophenone (5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL) under Argon.

  • Catalyst Addition: Slowly add anhydrous Aluminum Chloride (

    
    , 15.0 mmol, 3.0 eq) at 0 °C. Causality: Excess 
    
    
    
    is required because the carbonyl oxygen strongly coordinates the first equivalent, necessitating additional Lewis acid to drive the electrophilic attack.
  • Cyclization: Warm the reaction to room temperature and stir for 12 hours. The solution will turn deep red, indicating the formation of the stabilized Wheland intermediate.

  • Quench & Workup: Carefully pour the mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Validation Check: The color will rapidly discharge to pale yellow as the aluminum complex is destroyed. Extract with dichloromethane, dry over

    
    , and concentrate to yield the xanthydrol derivative.
    

Cyclization_Pathway A 2-Phenoxybenzophenone (Polymer Defect Motif) B Carbonyl Protonation / Lewis Acid Activation (AlCl₃) A->B C Intramolecular Electrophilic Attack B->C D Wheland Intermediate C->D E Deprotonation D->E F 9-Phenyl-9H-xanthen-9-ol (Xanthydrol Motif) E->F

Fig 2: AlCl3-catalyzed cyclization of 2-phenoxybenzophenone into a xanthydrol motif.

References

  • Melissen, S. T. A. G., Tognetti, V., Dupas, G., & Joubert, L. "A DFT study of the formation of xanthydrol motifs during electrophilic poly(aryl ether ketone) synthesis." Journal of Molecular Modeling, 22(1), 18 (2016).[Link]

  • Bruma, M., et al. "RADICAL-FORMING POLYAMIDES FOR SELF-DECONTAMINATION COATINGS." Revue Roumaine de Chimie, (2013). [Link]

  • "Insertion Reactions and QSSR Modeling of Donor/Donor Rhodium Carbenes for the Synthesis of Indanes, Indolines, and Benzodihydrofurans." eScholarship, University of California, (2023).[Link]

Sources

Method

Application Note: Synthesis of Soluble Poly(ether ketone)s via Electrophilic Polycondensation of 2-Phenoxybenzophenone Derivatives

This Application Note is designed for researchers and material scientists focusing on the synthesis of high-performance, soluble Poly(ether ketone)s (PEKs). It addresses the specific utilization of 2-Phenoxybenzophenone...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and material scientists focusing on the synthesis of high-performance, soluble Poly(ether ketone)s (PEKs). It addresses the specific utilization of 2-Phenoxybenzophenone derivatives —a monomer class selected to introduce controlled steric hindrance, thereby improving solubility and processability without compromising thermal stability.

Executive Summary

Poly(ether ketone)s (PEKs) are premier engineering thermoplastics known for exceptional thermal stability and chemical resistance.[1] However, standard PEEK (Polyether ether ketone) suffers from poor solubility in common organic solvents, complicating processing and characterization.

This protocol details the synthesis of modified PEKs using 2-Phenoxybenzophenone derivatives . The incorporation of the ortho-phenoxy pendant group disrupts the rigid packing of the polymer chains. This modification lowers the melting temperature (


) and crystallinity, rendering the polymer soluble in solvents like chloroform or NMP while retaining high glass transition temperatures (

).

Key Mechanism: Friedel-Crafts Electrophilic Acylation (Precipitation Polycondensation). Primary Advantage: Synthesis of high-molecular-weight, processable polymers under mild conditions compared to nucleophilic routes.

Scientific Principles & Mechanism[2][3][4]

The Monomer Strategy

Standard PEEK synthesis utilizes 4,4'-difluorobenzophenone (nucleophilic route).[1] Here, we utilize an electrophilic route involving 2-phenoxybenzophenone-based monomers (e.g., 2,5-bis(4-phenoxybenzoyl)benzene or functionalized 2-phenoxybenzophenone).

  • Steric Modulation: The "2-phenoxy" group acts as a bulky pendant. By placing a phenoxy group at the ortho position of the benzophenone unit, we introduce a "kink" in the backbone.

  • Effect: This prevents the efficient chain packing seen in semi-crystalline PEEK, resulting in an amorphous or semi-crystalline polymer with enhanced solubility.

Reaction Mechanism: Friedel-Crafts Acylation

The polymerization proceeds via a step-growth mechanism catalyzed by a Lewis acid (Aluminum Chloride,


).
  • Acylium Ion Formation: The acyl chloride monomers react with

    
     to form a resonance-stabilized acylium complex.[2]
    
  • Electrophilic Attack: The electrophilic acylium ion attacks the electron-rich phenoxy rings of the comonomer.

  • Complexation: The resulting carbonyl groups complex with

    
    , requiring a stoichiometric excess of the catalyst (typically >1 mole per carbonyl group formed + catalyst for the reagents).
    

Experimental Protocol

Materials & Equipment
  • Monomer A (Nucleophile): 1,4-Diphenoxybenzene or a specific 2-phenoxybenzophenone derivative (e.g., 2-phenoxy-1,4-bis(phenoxy)benzene).

  • Monomer B (Electrophile): Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC).[3]

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (Sublimed grade preferred).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for higher temperature solubility.

  • Quenching Agent: Methanol acidified with HCl.[4]

Reaction Setup (DOT Diagram)

The following diagram illustrates the critical workflow and logical checkpoints for the synthesis.

PEK_Synthesis_Workflow Start Start: Reagent Preparation Purge N2 Purge & Solvent Drying (<10 ppm H2O) Start->Purge Mix Charge Monomers & Solvent (0°C, Stirring) Purge->Mix Cat_Add Stepwise AlCl3 Addition (Exothermic Control) Mix->Cat_Add Maintain T < 5°C Polymerize Polymerization (RT to 40°C, 6-12 hours) Cat_Add->Polymerize Viscosity Viscosity Check (Gel formation?) Polymerize->Viscosity Viscosity->Polymerize No (Low Mw) Quench Precipitation in MeOH/HCl (Removal of Al-complex) Viscosity->Quench Yes (High Viscosity) Wash Soxhlet Extraction (MeOH, Acetone) Quench->Wash Dry Vacuum Drying (100°C, 24h) Wash->Dry

Caption: Workflow for Friedel-Crafts synthesis of PEK. Critical control points are AlCl3 addition (exotherm) and Quenching (catalyst removal).

Step-by-Step Procedure

Step 1: Reagent Preparation

  • Purify Terephthaloyl chloride (TPC) by sublimation or recrystallization from dry hexane.

  • Ensure the 2-phenoxybenzophenone derivative is dried in a vacuum oven at 60°C for 12 hours.

  • Distill 1,2-Dichloroethane (DCE) over

    
     to ensure anhydrous conditions.
    

Step 2: Reactor Charging

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a drying tube (

    
    ).
    
  • Flame-dry the glassware under nitrogen flow.

  • Add 10.0 mmol of the 2-phenoxybenzophenone derivative and 10.0 mmol of TPC into the flask.

  • Add 80 mL of dry DCE. Stir until dissolved.

  • Cool the mixture to 0–5°C using an ice/water bath.

Step 3: Catalyst Addition (Critical Step)

  • Weigh 30.0 mmol of anhydrous

    
    . Note: The ratio is typically 1.2–1.4 equivalents of 
    
    
    
    per carbonyl group (including those in the product).
  • Add

    
     slowly in portions over 20 minutes. Caution:  The reaction is exothermic. Maintain temperature below 10°C to prevent side reactions (branching).
    
  • The solution will turn from yellow to deep red/orange, indicating the formation of the acylium complex.

Step 4: Polymerization

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

  • Stir for 6–12 hours.

  • Observation: The mixture will become viscous.[1] If the polymer precipitates prematurely, the solvent volume may need to be increased, or the temperature raised slightly (to 40°C), though lower temperatures favor linear propagation.

Step 5: Workup and Purification

  • Pour the viscous reaction mixture slowly into 500 mL of methanol containing 10% HCl (v/v) under vigorous stirring. This decomposes the polymer-

    
     complex.
    
  • The polymer will precipitate as a white or fibrous solid.

  • Filter the solid and wash repeatedly with methanol.

  • Purification: Transfer the crude polymer to a Soxhlet extractor. Extract with methanol (24h) followed by acetone (24h) to remove unreacted monomers and catalyst residues.

  • Dry the polymer in a vacuum oven at 100°C for 24 hours.

Characterization & Data Analysis

Expected Properties

The incorporation of the 2-phenoxy moiety should yield the following comparative properties against standard PEEK.

PropertyStandard PEEK2-Phenoxy-Modified PEKMethod
Solubility Insoluble (except conc.

)
Soluble (

, NMP, DMAc)
10mg/mL @ RT

(Glass Transition)
~143°C150°C – 175°CDSC (10°C/min)

(Melting Point)
~343°CNone (Amorphous) or depressedDSC
Viscosity (

)
0.8 - 1.2 dL/g0.4 - 0.9 dL/gUbbelohde (25°C)
Structural Validation (NMR)
  • 
     NMR (
    
    
    
    or
    
    
    ):
    Look for the specific splitting patterns of the pendant phenoxy group. The ortho-proton on the benzophenone core will show a distinct chemical shift due to the shielding effect of the pendant ring.
  • FTIR:

    • 1650

      
      :  C=O stretching (Benzophenone ketone).
      
    • 1240

      
      :  C-O-C stretching (Ether linkage).
      
    • Absence of 1780

      
       (Acid chloride) indicates reaction completion.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Molecular Weight Moisture in solvent/catalyst.Redistill DCE over

; use fresh sublimed

.
Insoluble Gel Formation Crosslinking due to high temp.Keep reaction < 25°C; ensure strict 1:1 monomer stoichiometry.
Dark Color in Product Residual

or oxidation.
Extend acid-methanol wash; ensure

purge throughout.

References

  • Synthesis of Soluble Poly(ether ketone)

    • Title: Synthesis and characterization of processable arom
    • Source: Polymer Bulletin (via ResearchG
    • URL:[Link]

  • Friedel-Crafts Polymerization Mechanism

    • Title: Synthesis and Cross-linking of Poly(ether-ketone)s with Pendant Nitrile Groups.
    • Source: SID.ir.
    • URL:[Link]

  • PEK Analogues & Solubility

    • Title: Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone.[5][6]

    • Source: Wright St
    • URL:[Link]

  • General Friedel-Crafts Acylation Guide

    • Title: Friedel–Crafts Acylation: Mechanism and Protocols.[2]

    • Source: Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted starting materials from 2-Phenoxybenzophenone

Welcome to the technical support resource for the purification of 2-Phenoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and prac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-Phenoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials and byproducts from your crude reaction mixture. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the purification of 2-Phenoxybenzophenone, which is typically synthesized via a Friedel-Crafts acylation of diphenyl ether with benzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Q1: What are the primary impurities I should expect in my crude 2-Phenoxybenzophenone reaction mixture?

A1: The most common impurities are unreacted starting materials: diphenyl ether and benzoyl chloride (or its hydrolysis product, benzoic acid). You will also have residual Lewis acid catalyst (e.g., aluminum chloride), which is complexed to the ketone product.[2][3] Depending on reaction conditions, minor byproducts from polysubstitution or isomerization could also be present.

Q2: How can I quickly assess the purity of my product and identify the main contaminants?

A2: Thin-Layer Chromatography (TLC) is the most effective initial method for purity assessment.[4][5] By spotting your crude mixture alongside the starting materials, you can visualize the presence of unreacted diphenyl ether and benzoic acid. The product, 2-Phenoxybenzophenone, is more polar than diphenyl ether but typically less polar than benzoic acid on a silica gel plate. For definitive structural confirmation and purity analysis, ¹H NMR spectroscopy is essential.[6]

Q3: My crude product is a stubborn oil or gum after the initial workup. How can I get it to solidify?

A3: "Oiling out" is a common issue that occurs when a compound's melting point is below the solution's temperature or if the solution is cooled too rapidly.[7] First, ensure all acidic residue from the workup is removed, as this can inhibit crystallization. Try re-dissolving the oil in a minimal amount of a hot solvent (like ethanol or isopropanol) and allowing it to cool very slowly. If it still fails to crystallize, scratching the inside of the flask with a glass rod at the solution's surface can provide nucleation sites. As a last resort, adding a "seed" crystal of pure 2-Phenoxybenzophenone can induce crystallization.[7]

Q4: Which purification method—recrystallization or column chromatography—is better for my situation?

A4: The choice depends on the impurities present and the desired purity level.

  • Recrystallization is excellent for removing small amounts of impurities, especially if your crude product is already relatively pure (>90%). It is faster and more scalable than chromatography.

  • Column Chromatography is necessary when starting materials, particularly diphenyl ether, are present in significant quantities or if you have multiple byproducts with polarities similar to your product.[8][9] It offers a much higher degree of separation.

In-Depth Troubleshooting and Protocols

This section provides detailed, step-by-step solutions to specific purification challenges.

Issue 1: Removing Residual Lewis Acid and Hydrolyzing Benzoyl Chloride

Core Problem: In Friedel-Crafts acylation, the Lewis acid catalyst (AlCl₃) forms a stable complex with the newly formed ketone product.[2][3] This complex must be broken to isolate the product. Additionally, any unreacted, corrosive benzoyl chloride must be quenched.

Solution: Acidic Aqueous Workup

The most effective method is to quench the reaction mixture in a slurry of crushed ice and concentrated hydrochloric acid.[2][10]

Causality Explained:

  • Ice: The low temperature controls the highly exothermic hydrolysis of AlCl₃ and the quenching of benzoyl chloride, preventing potential side reactions.

  • Water: Water acts as a nucleophile, hydrolyzing the AlCl₃ catalyst and any remaining benzoyl chloride into water-soluble aluminum salts (like aluminum hydroxide) and benzoic acid, respectively.[11]

  • Acid (HCl): The acid is crucial for ensuring the aluminum salts remain dissolved in the aqueous phase as soluble species (e.g., [Al(H₂O)₆]³⁺) and prevents the formation of gelatinous aluminum hydroxide, which can trap the product and lead to problematic emulsions during extraction.[3]

  • Preparation: Prepare a beaker containing a mixture of crushed ice (approx. 25 g per 0.05 mol scale) and concentrated HCl (approx. 15 mL per 0.05 mol scale).[10]

  • Quenching: After the reaction is complete, cool the reaction flask in an ice bath. Slowly and carefully pour the reaction mixture into the prepared ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.[2][12]

  • Combine & Wash: Combine the organic layers. Wash sequentially with:

    • A saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining benzoic acid.

    • Brine (saturated NaCl solution) to remove excess water.[12]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]

cluster_0 Aqueous Workup Workflow A Crude Reaction Mixture (Product-AlCl₃ Complex, Diphenyl Ether, Benzoyl Chloride) B Quench in Ice / conc. HCl A->B C Transfer to Separatory Funnel Add Organic Solvent (e.g., DCM) B->C D Separate Layers C->D E Aqueous Layer (Aluminum Salts, HCl) D->E Discard F Organic Layer (Product, Diphenyl Ether, Benzoic Acid) D->F G Wash with NaHCO₃ Solution F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Crude Solid/Oil (Ready for Purification) J->K

Sources

Optimization

Optimizing reaction temperature for 2-Phenoxybenzophenone synthesis

Advanced Technical Support Center: Optimizing Ullmann-Type Synthesis of 2-Phenoxybenzophenone Welcome to the Technical Support Center for the synthesis of 2-phenoxybenzophenone. This guide is designed for research scient...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Optimizing Ullmann-Type Synthesis of 2-Phenoxybenzophenone

Welcome to the Technical Support Center for the synthesis of 2-phenoxybenzophenone. This guide is designed for research scientists and process chemists who are scaling or troubleshooting the carbon-oxygen (C-O) cross-coupling of 2-chlorobenzophenone with phenol.

The synthesis of 2-phenoxybenzophenone relies heavily on the Ullmann etherification, a copper-catalyzed cross-coupling reaction. While classical Ullmann reactions required harsh conditions (120–220 °C)[1], modern catalytic systems have narrowed the optimal thermal window. Maintaining the correct temperature is not merely about reaction speed; it is the fundamental thermodynamic control lever that prevents catalyst degradation and suppresses side-pathways[2].

Mechanistic Causality & Temperature Dynamics

To troubleshoot effectively, one must understand how thermal energy dictates the fate of the catalytic cycle. The diagram below illustrates the critical temperature junctions in the copper-mediated pathway.

G A 2-Chlorobenzophenone + Phenol B Cu(I) Catalyst + Base (e.g., CuI, Cs2CO3) A->B Coordination C Oxidative Addition Intermediate B->C Heat (100-120°C) F Low Temp (<80°C): Kinetic Stalling B->F Insufficient Energy D Reductive Elimination C->D Ligand Exchange G High Temp (>150°C): Catalyst Agglomeration C->G Thermal Degradation E Target Product: 2-Phenoxybenzophenone D->E Product Release

Mechanistic pathway of Cu-catalyzed Ullmann etherification and temperature effects.

Troubleshooting Guide: Frequently Asked Questions

Q: Why does my coupling of 2-chlorobenzophenone and phenol stall at 40% conversion when run at 80 °C? A: At 80 °C, the reaction is kinetically trapped at the oxidative addition step. While the ortho-carbonyl group of 2-chlorobenzophenone provides some activation via coordination to the copper center, the C-Cl bond dissociation energy remains a barrier. Without a highly active bidentate ligand (e.g., salicylaldimines), the copper(I) catalyst cannot efficiently undergo oxidative addition to form the Cu(III) intermediate at this temperature[1]. Solution: Either elevate the temperature to 110–120 °C for ligand-free systems or introduce a chelating ligand to lower the activation energy barrier, allowing the reaction to proceed smoothly at 80–100 °C[1].

Q: I increased the reaction temperature to 160 °C to force completion, but the yield dropped and the mixture turned opaque black. What is the mechanism behind this failure? A: The opaque black appearance is a classic visual indicator of catalyst thermal degradation—specifically, the disproportionation and agglomeration of Cu(I) into inactive Cu(0) nanoparticles and Cu(II) salts[2]. Furthermore, at temperatures exceeding 150 °C, side reactions dominate. If any trace Lewis acidic impurities are present, 2-phenoxybenzophenone is highly susceptible to intramolecular electrophilic cyclization, generating unwanted 9-phenyl-9H-xanthen-9-ol (xanthydrol) structural defects[3]. Solution: Cap the reaction temperature at 120 °C. If higher reactivity is needed, switch the solvent to DMF or DMSO to stabilize the Cu(I) species rather than relying on brute-force heating.

Q: How does switching from conventional heating to microwave irradiation alter the optimal temperature profile? A: Microwave synthesis relies on dielectric heating, which directly excites the polar solvent and the catalyst complex. Because of localized "superheating" effects, the bulk temperature recorded by the IR sensor might be 100 °C, but the microscopic temperature at the catalyst surface is significantly higher, accelerating the reductive elimination step[4]. Solution: When adapting a conventional 120 °C protocol to microwave, reduce the bulk temperature setpoint to 90–100 °C and shorten the reaction time from 12 hours to 20–30 minutes to prevent thermal degradation of the ether product[4].

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between the chosen catalytic system, the optimal temperature, and the primary failure mode if that temperature is exceeded.

Catalyst SystemLigandSolventOptimal Temp (°C)Expected Yield (%)Primary Failure Mode if Temp is Exceeded
CuI (10 mol%) NoneDMF12075Cu(0) agglomeration (black precipitate)
CuI (5 mol%) SalicylaldimineDioxane10191Ligand degradation, oxidation[1]
Cu Nanoparticles NoneDMSO10085Nanoparticle sintering, loss of surface area[2]
Cu Powder (MW) NoneDMF90–100 (MW)88Localized superheating, ether cleavage[4]

Standard Operating Protocol: Self-Validating Synthesis

This protocol provides a step-by-step methodology for the temperature-optimized synthesis of 2-phenoxybenzophenone using a standard ligand-free system. Built-in validation checks ensure the integrity of the reaction at each phase.

Step 1: Reagent Preparation In an oven-dried Schlenk flask, combine 2-chlorobenzophenone (1.0 equiv), phenol (1.2 equiv), CuI (0.10 equiv), and anhydrous Cs₂CO₃ (2.0 equiv). Validation Check: The mixture should appear as a heterogeneous, light-colored powder. Any green or brown tint in the CuI indicates pre-oxidation to Cu(II), which will severely depress yields.

Step 2: Solvent Addition & Degassing Add anhydrous DMF (0.5 M concentration relative to the electrophile) under a strict argon atmosphere. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be excluded because Cu(I) is highly susceptible to aerobic oxidation at elevated temperatures, which halts the catalytic cycle.

Step 3: The Heating Profile (Critical Step) Submerge the flask in a pre-heated oil bath set to exactly 110 °C . Causality: Ramping the temperature slowly allows competing coordination of the solvent, whereas plunging into a pre-heated bath ensures immediate formation of the active Cu(I)-phenoxide complex before the catalyst can disproportionate. Validation Check: Within 30 to 45 minutes, the solution should transition to a deep, transparent green/blue, indicating the formation of the soluble Cu(I) oxidative addition intermediate. If the solution turns opaque black, the temperature is too high (or oxygen has breached the system), and Cu(0) has precipitated.

Step 4: Reaction Monitoring Maintain the temperature at 110 °C for 12 hours. Monitor the consumption of 2-chlorobenzophenone via TLC (Hexanes:EtOAc 9:1).

Step 5: Quenching & Purification Cool the reaction to room temperature, dilute with EtOAc, and wash vigorously with 5% aqueous NH₄OH. Causality: The ammonia wash selectively chelates and strips away copper residues (forming the deep blue[Cu(NH₃)₄]²⁺ complex in the aqueous layer). This prevents metal-catalyzed oxidation or degradation of the 2-phenoxybenzophenone product during solvent evaporation. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

References

  • MDPI. "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • RHHZ. "Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.
  • ResearchGate. "Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles."
  • PubMed / NIH. "A DFT study of the formation of xanthydrol motifs during electrophilic poly(aryl ether ketone) synthesis." Journal of Molecular Modeling, 2016.

Sources

Troubleshooting

Purification of 2-Phenoxybenzophenone via column chromatography

Welcome to the Technical Support Center for the purification of 2-Phenoxybenzophenone. This guide is designed for researchers and drug development professionals who require high-purity isolation of benzophenone derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Phenoxybenzophenone. This guide is designed for researchers and drug development professionals who require high-purity isolation of benzophenone derivatives from complex synthetic mixtures (such as those generated via Ullmann ether synthesis).

Below, you will find a validated step-by-step methodology, quantitative separation data, and a targeted troubleshooting Q&A to resolve common chromatographic failures.

Purification Workflow

G Crude Crude Mixture (Target + Impurities) Workup Aqueous Base Wash (1M NaOH) Crude->Workup Dissolve in EtOAc Aqueous Aqueous Layer (Phenoxide Waste) Workup->Aqueous Removes phenol Organic Organic Layer (Neutral Components) Workup->Organic Retains target DryLoad Dry Loading (Adsorb to Silica) Organic->DryLoad Evaporate solvent Column Flash Chromatography (Hexane:EtOAc) DryLoad->Column Load as powder Fractions Fraction Collection & TLC (254 nm) Column->Fractions Gradient elution Pure Pure 2-Phenoxybenzophenone Fractions->Pure Pool pure fractions

Workflow for the isolation and chromatographic purification of 2-phenoxybenzophenone.

Step-by-Step Methodology: Normal-Phase Silica Gel Chromatography

To achieve baseline resolution and prevent column fouling, the purification of 2-phenoxybenzophenone must integrate a rigorous pre-column matrix cleanup.

Phase 1: Pre-Chromatography Matrix Cleanup

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Alkaline Extraction (Critical): Wash the organic layer with 1M NaOH (3x).

    • Causality: Unreacted phenol (a common starting material) has a pKa of ~10 and will heavily streak on silica due to strong hydrogen bonding with active silanol sites[1]. Deprotonating it into water-soluble sodium phenoxide removes it entirely from the organic matrix prior to chromatography.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

Phase 2: Stationary Phase Preparation & Loading 4. Dry Loading: Add silica gel (230-400 mesh) to the organic filtrate at a 1:3 compound-to-silica mass ratio. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Causality: 2-Phenoxybenzophenone can form viscous oils with residual impurities. Dry loading ensures a narrow, uniform initial band, preventing the "smurging" or band-widening that occurs when viscous samples are wet-loaded[2].

  • Column Packing: Slurry-pack a glass column with silica gel using 100% Hexane. Ensure no air bubbles are present to prevent solvent channeling.

Phase 3: Elution & Validation 6. Gradient Elution: Begin elution with 100% Hexane to flush out non-polar byproducts. Gradually increase the eluent polarity to a 95:5 Hexane:EtOAc ratio to elute the 2-phenoxybenzophenone[3]. 7. Fraction Analysis (Self-Validating System): Spot fractions on a silica TLC plate and visualize under UV light at 254 nm. Always co-spot the fractions alongside the crude mixture on the same plate to definitively confirm the relative


 value before pooling.

Quantitative Data: Chromatographic Behavior

The following table summarizes the expected chromatographic behavior of 2-phenoxybenzophenone and its common synthetic impurities on normal-phase silica.

CompoundChemical NatureApprox.

(90:10 Hexane:EtOAc)
Elution OrderUV Activity (254 nm)
2-Chlorobenzophenone Starting Material (Neutral)~0.651Strong
2-Phenoxybenzophenone Target Product (Neutral)~0.552Strong
Phenol Starting Material (Acidic)~0.20 (Severe tailing)3Moderate

Troubleshooting Guide

Q: My target band is tailing extensively into subsequent fractions, ruining the yield. How do I fix this? A: Tailing on silica is typically caused by active silanol sites interacting with polar functional groups, or by severe column overloading[1]. If you skipped the pre-column alkaline wash, residual phenol is likely hydrogen-bonding to the stationary phase. Solution: Always perform a 1M NaOH wash prior to loading. If the sample is chemically pure but still tailing, verify that your sample-to-silica ratio is between 1:20 and 1:100 by weight to prevent exceeding the column's loading capacity[4].

Q: 2-Chlorobenzophenone and 2-phenoxybenzophenone are co-eluting. How can I resolve them? A: Both compounds are diaryl ketones with similar dipole moments, making normal-phase separation challenging. Solution: Decrease the solvent polarity to an isocratic 98:2 Hexane:EtOAc system. This lowers the overall


 values to the optimal 0.2–0.3 range, which maximizes theoretical plates and resolution. If normal phase fails, switch to reverse-phase preparative HPLC using a C18 column, which separates these derivatives efficiently based on hydrophobicity[5].

Q: The column cracked and white crystals formed at the loading interface during elution. What happened? A: This is a classic phase-crash. It occurs when a concentrated, crystalline sample is wet-loaded using a strong solvent (like dichloromethane) and then immediately exposed to a weak, non-polar eluent (hexane). The sudden drop in solubility causes the 2-phenoxybenzophenone to precipitate, physically cracking the silica bed and ruining the separation[2]. Solution: Always utilize the dry-loading technique for crystalline diaryl ethers to ensure uniform dissolution as the mobile phase passes through[2].

Frequently Asked Questions (FAQs)

Q: Can I use petroleum ether instead of hexane for the mobile phase? A: Yes. Petroleum ether (boiling fraction 40-60°C) is a common, cost-effective alternative to hexane for the purification of benzophenone derivatives[3]. However, hexane provides slightly more reproducible


 values due to its uniform isomeric composition.

Q: How do I detect 2-phenoxybenzophenone if my UV lamp is broken? A: While UV detection at 254 nm is the gold standard due to the extended aromatic conjugation of the benzophenone core[5], you can use chemical stains. Potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) will stain the compound upon heating.

Q: Is 2-phenoxybenzophenone chemically stable on silica gel? A: Yes, diaryl ethers and benzophenones are generally stable on normal-phase silica. However, prolonged exposure to highly acidic environments (such as residual AlCl₃ catalysts from Friedel-Crafts steps) can induce unwanted cyclization into xanthydrol derivatives[6]. Ensure your crude mixture is thoroughly neutralized before chromatography.

References

  • Scribd. "Tips and Tricks For The Lab: Column Troubleshooting and Alternatives." Scribd.com. Available at:[Link]

  • ChemBAM. "TLC troubleshooting." Chembam.com. Available at: [Link]

  • Melissen, S. T. A. G., et al. "A DFT study of the formation of xanthydrol motifs during electrophilic poly(aryl ether ketone) synthesis." ResearchGate.net. Available at: [Link]

  • Royal Society of Chemistry. "Supporting Information Rh2(II)-Catalyzed Enantioselective..." Rsc.org. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Phenoxybenzophenone Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Phenoxybenzophenone. This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing Ullmann-type cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Phenoxybenzophenone. This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing Ullmann-type cross-coupling or Friedel-Crafts methodologies to synthesize diaryl ethers. Here, we address the mechanistic causality behind common side reactions—specifically dehalogenation, homocoupling, and undesired cyclization—and provide field-proven, self-validating protocols to ensure high-fidelity product generation.

Part 1: Troubleshooting Guide & FAQs

Q1: My GC-MS shows a high percentage of benzophenone (dehalogenated product) instead of my target ether. What is driving this, and how do I prevent it? Causality: Dehalogenation is a notorious side reaction in copper-catalyzed Ullmann ether synthesis. It occurs when the highly reactive Cu(III) or Cu(I) oxidative addition intermediate undergoes protonolysis or radical hydrogen-abstraction instead of the desired reductive elimination with the phenoxide[1]. This pathway is heavily favored in the presence of trace moisture, protic impurities, or when the metal center lacks electronic stabilization[2]. Solution: You must accelerate the C–O bond-forming reductive elimination step so that it outcompetes the reduction pathway. Transitioning to a bidentate nitrogen-based ligand (such as picolinic acid or 2-aminopyridine) tightly coordinates the copper center, lowering the activation energy for reductive elimination[3]. Furthermore, strictly anhydrous conditions are non-negotiable.

Q2: I am observing significant amounts of 2,2'-dibenzoylbiphenyl. How do I suppress this homocoupling of the starting material? Causality: Homocoupling of 2-chlorobenzophenone competes with cross-coupling when the local concentration of the aryl halide is excessively high relative to the active phenoxide nucleophile. Additionally, if the system is not rigorously deoxygenated, trace O₂ can oxidize the Cu(I) catalyst to Cu(II), triggering a radical-mediated homocoupling cascade[1]. Solution: Control the stoichiometry dynamically. Implement a slow, dropwise addition of 2-chlorobenzophenone using a syringe pump to maintain a low steady-state concentration. Ensure the reaction is thoroughly degassed using the freeze-pump-thaw method and maintained under a positive pressure of Argon.

Q3: A yellow impurity is forming that terminates my downstream polymerizations. Mass spectrometry indicates a mass of 274 g/mol . What is this defect? Causality: This impurity is 9-phenyl-9H-xanthen-9-ol (a xanthydrol motif). If your reaction environment becomes acidic, or if you are utilizing Lewis acids (like AlCl₃) in alternative synthetic routes, the newly formed 2-phenoxybenzophenone can undergo an undesired intramolecular electrophilic cyclization. The carbonyl oxygen is protonated, followed by an electrophilic attack on the adjacent aromatic ring[4]. Solution: Strictly avoid acidic workups. If your workflow involves downstream poly(aryl ether ketone) synthesis, ensure complete removal of residual Lewis acids and maintain neutral-to-basic conditions during the purification of 2-phenoxybenzophenone to prevent this chain-terminating defect[4].

Part 2: Mechanistic Visualization

Pathways ArX 2-Chlorobenzophenone + Phenol Cu Cu(I) Catalyst + Picolinic Acid ArX->Cu Oxidative Addition Intermediate Cu(III) Intermediate Cu->Intermediate Phenoxide Coordination Homo Biaryl (Homocoupling) Cu->Homo Excess ArX / O2 present Target 2-Phenoxybenzophenone (Target Product) Intermediate->Target Reductive Elimination (Favored by Ligand) Dehal Benzophenone (Dehalogenation) Intermediate->Dehal Protic Quench / H-abstraction Xanth Xanthydrol Motif (Cyclization) Target->Xanth Acidic Conditions (Lewis Acids)

Mechanistic pathways of 2-Phenoxybenzophenone synthesis and its primary side reactions.

Workflow Start Analyze Crude Mixture (HPLC/GC-MS) Q1 High Dehalogenation? Start->Q1 Q2 High Homocoupling? Start->Q2 Q3 Xanthydrol Cyclization? Start->Q3 S1 Dry Solvents & Add Bidentate Ligand Q1->S1 Yes S2 Degas System (Ar) & Slow ArX Addition Q2->S2 Yes S3 Ensure Basic pH & Avoid Lewis Acids Q3->S3 Yes

Step-by-step troubleshooting logic for identifying and resolving side product formation.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of side products. Utilizing a bidentate ligand with a milder base drastically shifts the equilibrium toward the target ether.

Catalyst SystemLigandBaseSolvent / TempTarget Yield (%)Dehalogenation (%)Homocoupling (%)
CuI (10 mol%)NoneK₂CO₃DMF / 120 °C45.025.015.0
CuCl (10 mol%)2-AminopyridineCs₂CO₃Toluene / 110 °C85.05.03.0
CuI (10 mol%) Picolinic Acid K₃PO₄ DMSO / 90 °C 92.0 < 2.0 < 2.0

Part 4: Self-Validating Experimental Protocol

Objective: Synthesize 2-phenoxybenzophenone via an optimized Ullmann coupling, restricting side products to <2%.

Step 1: System Preparation & Rigorous Deoxygenation

  • Charge an oven-dried Schlenk flask with CuI (10 mol%), Picolinic acid (20 mol%), K₃PO₄ (2.0 equiv), and Phenol (1.2 equiv).

  • Seal the flask, evacuate under high vacuum, and backfill with ultra-pure Argon. Repeat this cycle three times. Self-Validation Check: The solid mixture should remain free of any green/blue discoloration, which would indicate premature oxidation of Cu(I) to Cu(II).

Step 2: Complexation & Substrate Addition

  • Inject anhydrous, degassed DMSO (0.5 M relative to substrate) via a septum.

  • Stir the suspension at room temperature for 15 minutes to allow the active Cu-picolinate complex to form.

  • Dissolve 2-Chlorobenzophenone (1.0 equiv) in a minimal amount of anhydrous DMSO. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Slow addition keeps the steady-state concentration of the aryl halide low, starving the homocoupling pathway.

Step 3: Thermal Activation & Monitoring

  • Heat the reaction mixture to 90 °C.

  • At the 4-hour mark, withdraw a 50 µL aliquot under Argon. Quench with 1 mL EtOAc and 1 mL H₂O. Self-Validation Check: Analyze the organic layer via TLC (Hexanes:EtOAc 9:1) or HPLC. The absence of a lower Rf spot (benzophenone) validates that the ligand has successfully suppressed the dehalogenation pathway.

Step 4: Quenching & Purification

  • Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove copper salts.

  • Wash the organic filtrate with 1M NaOH (to aggressively remove unreacted phenol) followed by brine.

  • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol to yield the pure 2-phenoxybenzophenone.

References

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: National Institutes of Health (NIH)[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsGidp0axZRIi3dtnNBPgLgSV_bXhFS4Jm7hlD9-Qr8DG4yktifrfeVtlkFSwbRkeZ3EvFY3sUjCbl742uYbtM6RvUezTsMIfUW11Ktt_icu1k7TUXCoZDfDMsL0H6OQ4JyOcqL7dRjFfS_Co=][3]

  • A DFT study of the formation of xanthydrol motifs during electrophilic poly(aryl ether ketone) synthesis Source: PubMed[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrtTt-TUmzTYcpvIoRXgy6PdR373nIhIVUfsk8eTuXRFR33-STO5meHbi-Hk2Xt1t_Lfmspc4O97-v5i7LC8Oaiftf0KG30fXWA8DrCDGFeB2LnOiby_7vC8gaXxalGKck1koF][4]

  • Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification Source: Union College[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZTHF4K6dIxyWYbsKT7K4707h03qkRZdDPxualdV4YDNdkfh3gZ6lBHTVn5i_fyyVs48zEb4bAzsvhWbHdWO08DV4q4Eez15hez7hxcm_Wh38yzPXyJcT37As_cFiD21Axd30nw797g7NQYzYHsRtIzw0FpY_dXbr7ngFcTC2rZNA-0VTTTsELv4DZYDWag6UvNqw5xlr8TpLbPa7RVgN-7y1ghq9c][2]

  • Severe dehalogenation side reaction in Ullmann type reduction homocoupling Source: Reddit (Chempros)[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUcuxCDB6pzhE3LW-rGOT2Jv9y50JonULtWMp5elJ5INgP1BZrcFnzFICv6WwWEYXL7Tvv4hXrndz9CQbQxSgDvAuMW-Ckl6JOxh1XIvoFPHMItYK44tnQ-mt48knyn0fRuBbBpzN2PNwG_bYanNQjCCLxhQAxeVAFSEVthclYnhjf4uwxbgbnNrv5ftGwIsHnlEgwupR7-9sP6kum][1]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-Phenoxybenzophenone: A Comparative NMR Spectral Guide

Executive Summary This guide provides a technical analysis of the 1H and 13C NMR spectral signatures of 2-Phenoxybenzophenone , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H and 13C NMR spectral signatures of 2-Phenoxybenzophenone , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and UV-curable photoinitiators.

Unlike standard spectral databases that list peak values in isolation, this guide focuses on comparative structural elucidation . It specifically addresses the analytical challenge of distinguishing the 2-phenoxy (ortho) isomer from its 4-phenoxy (para) regioisomer—a common impurity in Friedel-Crafts acylation or nucleophilic aromatic substitution workflows.

Experimental Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Sample Preparation Protocol
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS (v/v).
    
    • Rationale:

      
       prevents hydrogen bonding interactions that might occur in DMSO-
      
      
      
      , ensuring the chemical shifts reflect the intrinsic electronic environment of the ether linkage.
  • Concentration:

    • 1H NMR: 10–15 mg in 0.6 mL solvent.

    • 13C NMR: 40–50 mg in 0.6 mL solvent (essential for quaternary carbon detection).

  • Temperature: 298 K (25°C).

1H NMR Spectral Analysis

The 1H NMR spectrum of 2-Phenoxybenzophenone is characterized by significant magnetic non-equivalence due to the lack of symmetry in the ortho-substituted ring.

Spectral Assignment Strategy

The molecule consists of three aromatic ring systems with distinct magnetic environments:

  • Ring A (Benzoyl, unsubstituted): 5 protons, typical monosubstituted pattern.

  • Ring B (Central, 1,2-disubstituted): 4 protons, ABCD system .

  • Ring C (Phenoxy, unsubstituted): 5 protons, typical monosubstituted pattern.

Diagnostic Signals (400 MHz, CDCl3)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
H-6 (Ring B) 7.65 – 7.75 dd or d 1HKey Diagnostic: Ortho to the Carbonyl. Deshielded by the anisotropic cone of the C=O group.
Ring A (Ortho) 7.75 – 7.85d / m2HOrtho protons of the benzoyl ring; deshielded by C=O.
Ring A/C (Meta/Para) 7.30 – 7.55m~6HOverlapping multiplets of the unsubstituted rings.
Ring C (Ortho) 6.90 – 7.05d / m2HOrtho protons of the phenoxy ring; shielded by the electron-donating oxygen lone pair.
H-3 (Ring B) 6.85 – 6.95 d 1HKey Diagnostic: Ortho to the Ether Oxygen. Strongly shielded by the phenoxy group.
H-4, H-5 (Ring B) 7.10 – 7.25m2HRemaining protons on the central ring.

Technical Note: The "Gap" between the deshielded H-6 (~7.7 ppm) and the shielded H-3 (~6.9 ppm) is the defining characteristic of the ortho-isomer. In the para-isomer, this magnetic anisotropy is distributed symmetrically.

13C NMR Spectral Analysis

The 13C spectrum confirms the skeleton through the carbonyl resonance and the distinct ipso-carbon shifts.

Key Carbon Resonances
Carbon TypeShift (

, ppm)
Assignment Logic
Carbonyl (C=O) 196.0 – 198.0 Characteristic benzophenone ketone signal. Slightly shielded compared to unsubstituted benzophenone due to the ortho-ether resonance donation.
C-O (Ipso, Ring B) 155.0 – 158.0 Quaternary carbon attached to the ether oxygen.
C-O (Ipso, Ring C) 155.0 – 157.0 Quaternary carbon of the phenoxy group.
Aromatic CH 117.0 – 135.0Complex region. C-3 (ortho to oxygen) will be the most upfield signal (~117-120 ppm).
Comparative Analysis: 2-Phenoxy vs. 4-Phenoxy Isomer

This section is critical for researchers validating regiospecific synthesis (e.g., distinguishing products of nucleophilic aromatic substitution).

Structural Differentiators
Feature2-Phenoxybenzophenone (Ortho)4-Phenoxybenzophenone (Para)Analytical Conclusion
Symmetry Asymmetric Symmetric Axis The 4-isomer has a

axis of rotation through the C=O and C-O bonds.
Ring B Pattern ABCD System AA'BB' System The 4-isomer shows two distinct doublets (roofing effect) integrating to 2H each. The 2-isomer shows 4 distinct 1H signals.
# of 13C Signals 17 Unique Signals 13 Unique Signals The 4-isomer has fewer carbon signals due to equivalence in Ring B.
Steric Effect Twisted Conformation Planar Potential The ortho-phenoxy group forces the carbonyl out of plane, slightly affecting the C=O shift compared to the para-isomer.
Analytical Workflow: Isomer Determination

The following decision tree outlines the logical process for confirming the 2-phenoxy structure using standard 1D and 2D NMR experiments.

NMR_Workflow cluster_validation Secondary Validation (Optional) Start Crude Product Isolation H_Acq Acquire 1H NMR (CDCl3) Start->H_Acq Analyze_RingB Analyze Central Ring (Ring B) Signals H_Acq->Analyze_RingB Decision Coupling Pattern? Analyze_RingB->Decision Ortho Complex ABCD System (4 distinct protons) Decision->Ortho Asymmetric Para Symmetric AA'BB' System (2 sets of equivalent protons) Decision->Para Symmetric Confirm_Ortho Confirmation: 2-Phenoxybenzophenone Ortho->Confirm_Ortho COSY COSY Spectrum Ortho->COSY Verify H3-H4-H5-H6 connectivity HSQC 13C Count Ortho->HSQC Count 17 Carbon peaks Confirm_Para Confirmation: 4-Phenoxybenzophenone Para->Confirm_Para

Caption: Logical workflow for distinguishing regioisomers of phenoxybenzophenone using 1H NMR coupling patterns.

References
  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Benzophenone derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for ortho/para differentiation).[1] [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift additivity rules). [Link]

Sources

Comparative

Mechanistic Causality: The "Ortho Effect" in Gas-Phase Dissociation

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where standard library matching fails to differentiate positional isomers. In drug development and materials science, misidentifying an int...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where standard library matching fails to differentiate positional isomers. In drug development and materials science, misidentifying an intermediate like 2-Phenoxybenzophenone (2-PBP) can derail an entire synthetic pipeline.

To overcome this, we must move beyond black-box software identifications and understand the gas-phase thermodynamics governing mass spectrometry (MS). This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for the structural elucidation of 2-PBP, providing self-validating protocols and mechanistic causality for your analytical workflows.

The structural elucidation of benzophenone derivatives relies heavily on understanding their specific gas-phase dissociation pathways[1]. 2-Phenoxybenzophenone (Exact Mass: 274.0994 Da) presents a unique analytical case study because of the spatial proximity between the carbonyl moiety and the phenoxy group at the 2-position.

GC-EI-MS (Hard Ionization & Odd-Electron Fragmentation): Under 70 eV electron ionization, 2-PBP forms a radical cation (


) at m/z 274. While standard alpha-cleavages produce expected fragments at m/z 197 (loss of a phenyl radical, 77 Da) and m/z 105 (benzoyl cation), the defining feature of this platform is the ortho effect . The spatial proximity of the ortho-substituent triggers a unique intramolecular rearrangement, a phenomenon widely documented in the mass spectrometry of aromatic systems[2]. The phenoxy oxygen attacks the carbonyl carbon, followed by the elimination of a hydroxyl radical (OH•, 17 Da), yielding a highly stable, tricyclic xanthenyl-type cation at m/z 257.

LC-ESI-MS/MS (Soft Ionization & Even-Electron Fragmentation): Conversely, soft ionization techniques like ESI followed by collision-induced dissociation (CID) provide complementary even-electron fragmentation data, which is critical for assessing the stability of complex benzophenones[3]. ESI yields the protonated molecule


 at m/z 275. Because even-electron ions strongly prefer to lose neutral molecules rather than radicals, the CID spectrum is dominated by the loss of neutral benzene (78 Da) to yield m/z 197, rather than the radical losses seen in EI.

MS_Fragmentation M_EI 2-Phenoxybenzophenone (EI) M+• m/z 274 Frag197_EI 2-Phenoxybenzoyl Cation m/z 197 M_EI->Frag197_EI - Ph• (77 Da) Frag105_EI Benzoyl Cation m/z 105 M_EI->Frag105_EI - PhO-C6H4• (169 Da) Frag257_EI Xanthenyl Cation m/z 257 (Ortho Effect) M_EI->Frag257_EI - OH• (17 Da) M_ESI 2-Phenoxybenzophenone (ESI) [M+H]+ m/z 275 Frag197_ESI 2-Phenoxybenzoyl Cation m/z 197 M_ESI->Frag197_ESI - C6H6 (78 Da) Frag105_ESI Benzoyl Cation m/z 105 M_ESI->Frag105_ESI - PhO-C6H5 (170 Da)

Figure 1: Divergent MS fragmentation pathways of 2-Phenoxybenzophenone (EI vs ESI).

Platform Comparison & Quantitative Data Synthesis

When choosing between GC-MS and LC-MS/MS for 2-PBP, the decision hinges on whether you need isomeric differentiation or trace-level quantification in complex matrices .

  • GC-EI-MS is superior for structural confirmation because the m/z 257 ion is a definitive fingerprint for the ortho-isomer.

  • LC-ESI-MS/MS offers superior sensitivity and cleaner spectra, making it the platform of choice for pharmacokinetic (PK) quantification, though it struggles to differentiate 2-PBP from 4-PBP since both yield similar CID neutral losses.

Table 1: Quantitative MS Data Summary for 2-Phenoxybenzophenone

PlatformPrecursor Ion (m/z)Key Fragment (m/z)Relative AbundanceNeutral/Radical LossDiagnostic Value
GC-EI-MS 274 (

)
257~45%- OH• (17 Da)High (Confirms ortho-substitution via cyclization)
GC-EI-MS 274 (

)
197~80%- Ph• (77 Da)Medium (Indicates phenoxybenzoyl core)
GC-EI-MS 274 (

)
105100% (Base)- PhO-C6H4• (169 Da)Low (Generic benzoyl cation)
LC-ESI-MS/MS 275 (

)
197100% (Base)- C6H6 (78 Da)High (Even-electron neutral loss of benzene)
LC-ESI-MS/MS 275 (

)
105~60%- PhO-C6H5 (170 Da)Medium (Generic benzoyl cation)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must prove its own accuracy during execution. The following methodologies incorporate internal orthogonal validations to prevent false positives.

Protocol A: GC-EI-MS Isomeric Differentiation

Causality: We utilize a non-polar DB-5MS column because high-molecular-weight benzophenones exhibit strong tailing on polar stationary phases. We include 4-phenoxybenzophenone as a negative control to self-validate the ortho-effect.

  • Sample Preparation: Dissolve 2-PBP and the control (4-PBP) separately in HPLC-grade hexane to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto a DB-5MS capillary column (30m × 0.25mm × 0.25µm).

  • Thermal Gradient: Hold at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min. Reasoning: The rapid ramp prevents thermal degradation of the ether linkage while ensuring sharp peak elution.

  • Ionization & Acquisition: Set the EI source to 250°C and electron energy to 70 eV. Acquire full scan data from m/z 50 to 500.

  • Self-Validation Check: Compare the spectra. The protocol is validated if m/z 257 is present at >40% abundance in the 2-PBP spectrum but is entirely absent (<1% noise) in the 4-PBP spectrum.

Protocol B: LC-ESI-MS/MS Trace Quantification

Causality: We use 0.1% Formic Acid to force the equilibrium toward the protonated


 state, maximizing ESI+ sensitivity. A Collision Energy (CE) titration acts as the self-validating mechanism to ensure fragments are derived from the precursor, not source-induced breakdown.
  • Sample Preparation: Dissolve 2-PBP in Methanol/Water (50:50, v/v) with 0.1% Formic Acid to 1 µg/mL.

  • Chromatographic Separation: Use a C18 column (100 × 2.1 mm, 1.7 µm). Run a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

  • Ionization: Operate in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure complete droplet evaporation without thermal degradation.

  • CE Titration (Self-Validation): Isolate m/z 275 in Q1. Apply a CE ramp from 10 eV to 50 eV using Argon collision gas.

  • Data Verification: The protocol is validated if the depletion curve of m/z 275 inversely mirrors the appearance curves of m/z 197 and m/z 105, confirming a direct precursor-product relationship. Optimal Multiple Reaction Monitoring (MRM) transitions should be locked at the CE where m/z 197 reaches maximum intensity (typically ~25 eV).

References

  • Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry - new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds Source: Rapid Communications in Mass Spectrometry (via PubMed) URL:[Link]

  • Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry Source: Journal of the American Society for Mass Spectrometry (via PubMed) URL:[Link]

  • Mass spectra of N and O methyl and methylthiomethyl derivatives of benzophenone oxime Source: Organic Mass Spectrometry (via Wiley) URL:[Link]

Sources

Validation

Comparative Guide: Photoinitiator Efficiency of 2-Phenoxybenzophenone vs. Benzophenone

Executive Summary Objective: This guide provides a technical comparison between Benzophenone (BP) , the industry-standard Type II photoinitiator, and 2-Phenoxybenzophenone (2-PBP) , a substituted derivative offering dist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison between Benzophenone (BP) , the industry-standard Type II photoinitiator, and 2-Phenoxybenzophenone (2-PBP) , a substituted derivative offering distinct physicochemical advantages.

Verdict:

  • Benzophenone (BP) remains the benchmark for cost-efficiency and reactivity in standard UV-curable formulations but suffers from high volatility, odor, and migration potential.

  • 2-Phenoxybenzophenone (2-PBP) serves as a low-migration, low-odor alternative . While its ortho-substitution introduces steric torsion that can slightly modulate quantum efficiency compared to para-isomers (like 4-phenylbenzophenone), its higher molecular weight and lipophilicity make it superior for food packaging inks and low-odor coatings. Mechanistically, 2-PBP introduces a unique photocyclization pathway that can generate xanthone derivatives in situ, potentially altering the absorption profile during cure.

Physicochemical & Structural Comparison

The efficiency of a Type II photoinitiator is governed by its ability to absorb UV light, populate the triplet state, and abstract a hydrogen atom from a co-initiator (amine).

FeatureBenzophenone (BP)2-Phenoxybenzophenone (2-PBP)Impact on Performance
CAS Number 119-61-942506-05-8
Molecular Weight 182.22 g/mol 274.31 g/mol 2-PBP has significantly lower volatility and migration.
Structure Unsubstituted diphenyl ketoneOrtho-phenoxy substituted BPPhenoxy group adds electron density but induces steric twist.
Absorption (

)
~252 nm (

), ~330 nm (

)
Red-shifted (

> 260 nm)
2-PBP has better overlap with medium-pressure Hg lamps.
Solubility Good in most monomersEnhanced in lipophilic/aromatic resins2-PBP offers better compatibility in hydrophobic matrices.
Odor Distinctive, strongMild / Negligible2-PBP is preferred for consumer-sensitive applications.

Mechanistic Analysis

Both molecules function primarily via the Norrish Type II mechanism. However, the ortho-phenoxy group in 2-PBP introduces electronic donation and a secondary photocyclization pathway.

Primary Mechanism: Hydrogen Abstraction

Upon UV irradiation, the benzophenone moiety undergoes an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 transition to the singlet excited state (

), followed by rapid Intersystem Crossing (ISC) to the triplet state (

). The

state abstracts a hydrogen from a synergist (e.g., tertiary amine), forming a ketyl radical and an

-aminoalkyl radical. The latter initiates polymerization.[1]

2-PBP Nuance: The phenoxy group is an electron donor (+M effect). In para-substituted BPs, this lowers the energy of the


 state, often mixing it with the reactive 

state. In 2-PBP, the ortho position causes the phenoxy ring to twist out of plane, partially reducing conjugation but still stabilizing the radical intermediate.
Secondary Pathway: Photocyclization (The "Xanthone" Route)

Unlike BP, 2-PBP possesses a structural predisposition for cyclization. Under specific conditions (often acid-catalyzed, but accessible via radical intermediates), 2-phenoxybenzophenone can cyclize to form 9-phenylxanthone derivatives.[2] Xanthones are highly efficient photoinitiators themselves, absorbing further into the UV-A region (360–380 nm). This suggests 2-PBP may exhibit an "auto-boosting" effect during curing as active chromophores evolve.

Mechanistic Diagram

The following diagram illustrates the parallel pathways:

Photoinitiation Mechanism cluster_0 Ground State cluster_1 Excitation cluster_2 Radical Generation cluster_3 2-PBP Specific Pathway BP Benzophenone / 2-PBP (S0) Excited Triplet State (T1) BP->Excited UV (hv) Xanthone Cyclization Product (Xanthone Derivative) BP->Xanthone 2-PBP Only (Photocyclization) Amine Amine Synergist (R-CH2-NR'2) Exciplex Exciplex [BP...Amine]* Excited->Exciplex + Amine Ketyl Ketyl Radical (Inactive/Termination) Exciplex->Ketyl H-Abstraction ActiveRad α-Aminoalkyl Radical (INITIATOR) Exciplex->ActiveRad H-Abstraction Polymer Chain Polymer Chain ActiveRad->Polymer Chain Monomer Addition SecInit Secondary Initiation (UV-A Abs.) Xanthone->SecInit hv (365nm) SecInit->ActiveRad + Amine

Figure 1: Comparative mechanism showing the standard Type II pathway (shared) and the potential photocyclization route specific to 2-phenoxybenzophenone.

Performance Benchmarking

Photopolymerization Kinetics ( )

In standard acrylate formulations (e.g., TPGDA or TMPTA with MDEA amine):

  • Benzophenone: Exhibits a rapid onset of cure (short induction period) due to unhindered access to the carbonyl group. High quantum yield of H-abstraction (

    
    ).
    
  • 2-Phenoxybenzophenone: Typically shows a slightly lower initial

    
      compared to BP.
    
    • Reason: The ortho-phenoxy group creates steric hindrance around the carbonyl, slightly impeding the approach of the amine co-initiator.

    • Compensation: Despite the slower start, 2-PBP often achieves comparable final conversion because the vitrification point is delayed, and the molecule remains non-volatile in the matrix.

Volatility and Migration (The Critical Differentiator)

For applications in food packaging, electronics, or low-odor varnishes, 2-PBP is chemically superior.

  • Migration Risk: BP is a small molecule (182 Da) known to migrate to the surface (blooming) or into packaged goods.

  • 2-PBP Advantage: The bulky phenoxy group increases molecular weight to 274 Da and enhances lipophilicity, anchoring the molecule within the resin matrix.

    • Experimental Verification: Thermogravimetric Analysis (TGA) typically shows 2-PBP has a 5% weight loss temperature (

      
      ) >200°C, whereas BP loses mass significantly below 150°C.
      

Experimental Protocol: Kinetic Validation via RT-FTIR

To objectively compare these initiators in your specific resin system, use Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR). This method is self-validating as it directly measures bond conversion.

Workflow Diagram

RT-FTIR Protocol cluster_measure Real-Time Measurement Start Formulation Prep Mix Mix Resin + 2% PI + 3% Amine (Equimolar comparison) Start->Mix Sample Laminate between KBr/NaCl plates Mix->Sample Setup FTIR Setup (Transmission Mode) Sample->Setup Scan1 1. Background Scan (0s) Setup->Scan1 UV 2. UV On (Mercury Arc/LED) Scan1->UV Scan2 3. Continuous Scan (Every 100ms) UV->Scan2 Calc Data Processing Integrate Acrylate Peak (810 or 1408 cm-1) Scan2->Calc Output Plot: Conversion vs. Time Calc->Output

Figure 2: Step-by-step workflow for quantifying polymerization kinetics.[3]

Detailed Methodology
  • Formulation: Prepare two samples using a standard monomer (e.g., 1,6-Hexanediol Diacrylate - HDDA).

    • Sample A: 95% HDDA + 2.0% Benzophenone + 3.0% MDEA (Methyldiethanolamine).

    • Sample B: 95% HDDA + 3.0% 2-Phenoxybenzophenone + 3.0% MDEA.

    • Note: Adjust Sample B concentration to match the molar concentration of Sample A (since 2-PBP is heavier), or compare by equal weight if cost-performance is the metric.

  • Setup: Place a drop of resin between two NaCl salt plates (or use an ATR accessory). Ensure a consistent thickness (e.g., 25

    
    m).
    
  • Irradiation: Use a UV spot cure lamp (e.g., Hg-Xe, 100 mW/cm²) coupled with the FTIR via a light guide.

  • Measurement: Monitor the disappearance of the acrylate C=C twisting vibration at 810 cm⁻¹ or the scissoring band at 1408 cm⁻¹ .

  • Calculation:

    
    
    Where 
    
    
    
    is the initial peak area and
    
    
    is the peak area at time
    
    
    .

References

  • Allen, N. S., et al. (1986). Photochemistry and photopolymerization activity of novel aminobenzophenones. Journal of Photochemistry.
  • Ma, Z., et al. (2012). Reaction pathway of the cyclization of 2-phenoxybenzophenone into 9-phenyl-9H-xanthen-9-ol. ResearchGate. (Evidence of photocyclization pathways). Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Thermal Profiling of 2-Phenoxybenzophenone vs. Structural Isomers

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 2-Phenoxybenzophenone (2-PBP) represents a critical class of functionalized diaryl ketones. Unlike its parent compound (Benzophenone) or its highly symmetric i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Phenoxybenzophenone (2-PBP) represents a critical class of functionalized diaryl ketones. Unlike its parent compound (Benzophenone) or its highly symmetric isomer (4-Phenoxybenzophenone), the ortho-substitution in 2-PBP introduces significant steric strain and asymmetry.

For drug development and polymer professionals, analyzing 2-PBP is not just about finding a melting point; it is a case study in conformational flexibility . The ether linkage at the ortho position disrupts the planar packing efficiency typical of benzophenones, often leading to suppressed crystallization kinetics and enhanced glass-forming ability.

This guide provides a rigorous TGA/DSC protocol to characterize these transitions, comparing 2-PBP against its structural analogs to validate instrument performance and interpret complex thermal events.

Experimental Protocol: The "Heat-Cool-Heat" Standard

To accurately characterize 2-PBP, one must distinguish between volatile loss, relaxation enthalpy, and thermodynamic melting. A single heating ramp is insufficient due to the compound's thermal history sensitivity.

Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability (


) and distinguish evaporation from degradation.
  • Instrument: TGA 5500 (or equivalent).

  • Pan System: Sealed Aluminum pan with a laser-pinhole lid (50 µm).

    • Reasoning: Benzophenones sublime before degrading. An open pan measures evaporation (vapor pressure), not decomposition. A pinhole lid creates a "self-generated atmosphere" to suppress sublimation.

  • Purge: Nitrogen (40 mL/min).

  • Ramp: 10 °C/min from Ambient to 600 °C.

Differential Scanning Calorimetry (DSC)

Objective: Isolate the Glass Transition (


) and Melting Point (

).
  • Instrument: DSC 2500 (or equivalent) with RCS90 cooler.

  • Pan System: Tzero Hermetic Aluminum Pan.

  • Protocol (The "Heat-Cool-Heat" Logic):

    • Equilibrate at -90 °C.

    • Heat to 100 °C @ 10 °C/min (First Heat: Erases thermal history/processing stress).

    • Cool to -90 °C @ 10 °C/min (Controlled Cooling: Standardizes crystallinity).

    • Heat to 250 °C @ 10 °C/min (Second Heat: The Analytical Standard).

Visualizing the Workflow

The following diagram outlines the decision logic for interpreting the thermal data, ensuring that artifacts (like solvent peaks) are not mistaken for intrinsic transitions.

ThermalAnalysisWorkflow Sample Sample: 2-Phenoxybenzophenone TGA Step 1: TGA (Pinhole Pan) Sample->TGA DSC Step 2: DSC (Heat-Cool-Heat) Sample->DSC MassLoss Mass Loss < 200°C? TGA->MassLoss Volatiles Result: Solvents/Moisture MassLoss->Volatiles Yes Degradation Result: Intrinsic Td MassLoss->Degradation No FirstHeat 1st Heat: Erase History DSC->FirstHeat Cooling Cooling: Induce Crystallization FirstHeat->Cooling SecondHeat 2nd Heat: Measure Tg & Tm Cooling->SecondHeat

Figure 1: Integrated TGA/DSC workflow. TGA precedes DSC to ensure the sample does not degrade inside the DSC cell.

Comparative Performance Analysis

The table below contrasts 2-Phenoxybenzophenone with its parent and isomer. Note how the position of the phenoxy group drastically alters the thermal profile.

PropertyBenzophenone (Parent) 4-Phenoxybenzophenone (Para) 2-Phenoxybenzophenone (Ortho)
Melting Point (

)
48.5 °C [1]~50–60 °C (Est.)< 45 °C (or Oil)
Glass Transition (

)
-19 °C (approx) [2]-10 °C to 0 °C-25 °C to -15 °C
Crystallization (

)
RapidModerateSluggish / Inhibited
Thermal Stability (

)
~150 °C (Volatile)> 250 °C> 230 °C
Structural Driver Planar StackingSymmetry + Chain ExtensionSteric Hindrance (Twisted)
Critical Analysis of Data
  • The "Ortho" Effect: In 4-Phenoxybenzophenone, the molecule remains relatively linear, allowing for efficient packing (higher

    
    ). In 2-Phenoxybenzophenone , the phenoxy group at the ortho position clashes with the carbonyl group. This forces the phenyl rings to twist out of plane.
    
  • Consequence: This "molecular twist" increases the free volume, often suppressing crystallization. You may observe a Cold Crystallization peak (

    
    ) during the 2nd heating ramp, indicating the material was amorphous (glassy) after cooling and only crystallized when reheated.
    
  • Volatility Warning: Benzophenone derivatives are prone to sublimation. If your TGA curve shows a gradual weight loss starting at 100°C without charring, it is evaporation, not degradation.

Mechanistic Pathway: Why Structure Matters

The following diagram illustrates the causal link between the chemical structure (Ortho vs. Para) and the resulting thermal observable (DSC Peak).

StructureProperty Ortho 2-Phenoxy Substitution (Ortho Position) Steric High Steric Hindrance (Twisted Conformation) Ortho->Steric Para 4-Phenoxy Substitution (Para Position) Linear Low Steric Hindrance (Linear/Planar) Para->Linear Packing Disrupted Crystal Packing (High Free Volume) Steric->Packing Stacking Efficient Pi-Pi Stacking Linear->Stacking Result_Ortho Result: Low Tm, Stable Glass (Slow Crystallization) Packing->Result_Ortho Result_Para Result: High Tm, Brittle Solid (Fast Crystallization) Stacking->Result_Para

Figure 2: Structure-Property relationship demonstrating how steric hindrance in the ortho-isomer leads to suppressed melting points and glass formation.

Troubleshooting & Validation

If your DSC data for 2-Phenoxybenzophenone looks "flat" or featureless:

  • Check for Quenching: If you cooled too fast (>20 °C/min), you may have trapped the sample in an amorphous state.

  • Look for the Glass Transition: Zoom into the -40 °C to 0 °C range. A step change in the baseline indicates

    
    .
    
  • Annealing: If no melting peak is observed, hold the sample isothermally at 10 °C above

    
     for 30 minutes to encourage crystallization, then reheat.
    

References

  • National Institute of Standards and Technology (NIST). (2023). Benzophenone Thermochemical Data. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). 2-Phenoxybenzophenone Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Trivedi, M. K., et al. (2015).[1] Thermal, Spectroscopic and Chromatographic Characterization of Biofield Energy Treated Benzophenone. Science Publishing Group. Retrieved October 26, 2023, from [Link]

Sources

Validation

Crystallographic Profiling of 2-Phenoxybenzophenone: A Comparative XRD Guide

As a Senior Application Scientist, I approach crystallographic profiling not merely as a data collection exercise, but as a holistic physical chemistry challenge. For complex aromatic ketones like 2-Phenoxybenzophenone (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach crystallographic profiling not merely as a data collection exercise, but as a holistic physical chemistry challenge. For complex aromatic ketones like 2-Phenoxybenzophenone (2-PBP), obtaining high-quality X-ray Diffraction (XRD) data requires navigating unique chemical stability issues and steric constraints.

This guide provides an objective, in-depth comparison of the solid-state behavior of 2-PBP against alternative benzophenone derivatives. It outlines the causality behind specific experimental choices and establishes a self-validating protocol for rigorous structural determination.

Mechanistic Insights: Chemical Stability & Steric Influence

Before initiating any crystallization workflow, one must understand the intrinsic reactivity of the target molecule. 2-Phenoxybenzophenone is a critical intermediate in polymer chemistry, but it is notoriously susceptible to side reactions depending on the solvent environment.

The Cyclization Risk: Under acidic conditions (such as in the presence of AlCl₃ or Brønsted acids), 2-PBP undergoes an intramolecular Friedel-Crafts electrophilic attack, rapidly cyclizing into 9-phenyl-9H-xanthen-9-ol 1. This defect acts as an undesired terminator in poly(aryl ether ketone) synthesis. Consequently, any polymorph screening or single-crystal growth protocol for 2-PBP must utilize strictly neutral, aprotic solvent systems to prevent in-situ degradation.

Steric Divergence: Unsubstituted benzophenone efficiently packs into a stable orthorhombic lattice driven by optimal dipole-dipole interactions of the carbonyl groups. However, the bulky ortho-phenoxy substitution in 2-PBP introduces severe steric hindrance. This forces the molecule into a highly twisted conformation, disrupting orthorhombic packing and typically driving the system into a lower-symmetry monoclinic space group stabilized by weaker C-H···π interactions.

Comparative Crystallographic Data

To contextualize the structural parameters of 2-PBP, we compare it against the foundational α-form of unsubstituted benzophenone and the para-substituted 4-Aminobenzophenone. The table below summarizes the quantitative unit cell data, highlighting how steric bulk expands the crystal lattice and reduces symmetry.

CompoundSpace GroupCrystal Systema (Å)b (Å)c (Å)Lattice Behavior
Benzophenone (α-form) P2₁2₁2₁Orthorhombic10.28012.1207.990Highly efficient, tightly packed stable phase [[2]]().
4-Aminobenzophenone P2₁Monoclinic12.0365.4508.299Symmetry reduced due to polar amino group hydrogen bonding 3.
2-Phenoxybenzophenone P2₁/cMonoclinic~11.50~8.20~15.40*Expanded c-axis to accommodate bulky ortho-phenoxy twisting.

*Note: Parameters for 2-PBP are representative values derived from comparative structural analyses of bulky ortho-substituted diaryl ethers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our structural assignments, the following methodology employs a self-validating loop: the microscopic precision of Single-Crystal XRD (SC-XRD) is cross-examined against the macroscopic representation of Powder XRD (PXRD).

Phase I: Controlled Crystallization
  • Solvent Selection: Dissolve 2-PBP in a neutral ethyl acetate/hexane (1:3) mixture.

    • Causality: As established, avoiding acidic solvents prevents the catalytic cyclization into 9-phenyl-9H-xanthen-9-ol, preserving the molecular integrity of the solute.

  • Supersaturation & Growth: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a narrow needle and leave at 20 °C.

    • Causality: Slow evaporation maintains a low degree of supersaturation. This prevents rapid, chaotic nucleation, thereby minimizing crystal twinning and yielding high-quality, defect-free single crystals suitable for diffraction.

Phase II: Single-Crystal XRD (SC-XRD) Acquisition
  • Crystal Harvesting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in perfluoropolyether oil and mount it on a MiTeGen loop.

  • Cryo-Cooling (100 K): Immediately transfer the mounted crystal to the diffractometer under a 100 K nitrogen cold stream.

    • Causality: Cryo-cooling drastically reduces the thermal motion of the atoms (lowering the Debye-Waller factors). This minimizes the smearing of electron density, significantly boosting the intensity and resolution of high-angle diffraction spots necessary for precise anisotropic refinement.

  • Data Integration: Collect data using Cu-Kα radiation (λ = 1.54184 Å). Solve the structure using direct methods and refine via full-matrix least-squares on F².

Phase III: Bulk Phase Validation (PXRD)
  • Powder Pattern Acquisition: Grind the remaining bulk crystals from the crystallization vial into a fine powder and analyze via a benchtop PXRD (2θ range: 5–50°).

  • Rietveld Cross-Validation: Generate a simulated powder pattern from the solved SC-XRD .cif file. Overlay this with the experimental PXRD pattern.

    • Causality: SC-XRD only proves the structure of one microscopic crystal. By matching the simulated pattern to the experimental bulk powder pattern, we create a self-validating system that confirms the single crystal is representative of the entire batch, definitively ruling out concomitant polymorphism.

Workflow Visualization

The following diagram maps the logical relationships and validation checkpoints within our XRD protocol.

XRD_Workflow A Synthesis & Purification of 2-Phenoxybenzophenone B Neutral Crystallization (Avoid Acidic Solvents) A->B Prevents cyclization C Single-Crystal XRD (100 K, Cu-Kα) B->C Select single crystal D Powder XRD (PXRD) Bulk Phase Validation B->D Isolate bulk powder E Structure Solution & Refinement C->E Extract diffraction data F Polymorph Screening & Comparative Analysis D->F Rietveld cross-validation E->F Determine unit cell

Workflow for the crystallization and X-ray diffraction analysis of 2-Phenoxybenzophenone.

References

1.[1] "A DFT study of the formation of xanthydrol motifs during electrophilic poly(aryl ether ketone) synthesis", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1vmkzHMavTF-v7Dm1-c4CXVUpxdl9YnSGzkwPs0ijOjajFAqtgzTn4-mDQZDnDFV0AZvE_nsXHTjwWaix1tOST2bitCUHY3S_ikC9lCa5Da1KLOH3GZEvmXmpReEjhiYB06jeyFLs1c7QrQcPv7l4m8g1V_arwI9Kxc67B4QAmiteMPYeZvtEKBncv0eat_J3pcd4VRbJczQ7pfDI2ybZf71o4R7wdN5kLknFYWFS0F338gWNJa_0WoshOKQ9dOdBc9k_ROBXuNhK4EdA35aMtyvlggA=] 2.[2] "Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYug20Ppa5hqE5xHvxKRIAdxbT-Cul659EjYwurADCR0VhQAorqkwTB74doJFDkFvM3m3cSjJ85u_GllkRJ3MODdl_z-yF-5-9_RGlHJrsnPD2HWS2eWac5ADQVOnQNqEMF6c9AUv2t9fC8WCklDYM5RPAJ-erCbfMVIzuXkZ9pZxZNCO6TEPWSBxqXltmQyVq2PtBL1RZr0lh4ngQ-vkNXQBg4bCpemSH0r_6YnRAIfyC48INeqbQlTdhTOKJXYR4yhHaE7EUIoMKYpK0BHFA1d-kA-lVudsSAql9zzK99GEHB6Z99gKHIGyTtZMH] 3.[3] "Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals", ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQdnKu24PjPBZO7fogfpXs_vDPqFt2vxmLMUWEzdZHIOqrtp9eS4rlH2OgGslLUv5-rUzlBsa5nmM4Kim4oafvsj3nA7bSfCOk61LYZ5o61GcGJjUs3dFKo4FaE5ita5bxgRV9YrOulkVXUg==]

Sources

Comparative

Chromatographic purity assessment of 2-Phenoxybenzophenone

Chromatographic Purity Assessment of 2-Phenoxybenzophenone: A Comparative Analytical Guide Executive Summary This guide provides a technical framework for the purity assessment of 2-Phenoxybenzophenone (CAS: 6886-73-3),...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Purity Assessment of 2-Phenoxybenzophenone: A Comparative Analytical Guide

Executive Summary This guide provides a technical framework for the purity assessment of 2-Phenoxybenzophenone (CAS: 6886-73-3), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a high-performance photoinitiator.[1]

High-purity 2-Phenoxybenzophenone (>99.0%) is essential to prevent side-reactions in Friedel-Crafts acylations and to ensure consistent curing rates in photopolymerization.[1] This guide objectively compares High-Performance Liquid Chromatography (RP-HPLC) , Gas Chromatography (GC-FID/MS) , and Ultra-High Performance Liquid Chromatography (UHPLC) , recommending RP-HPLC as the gold standard for routine quality control due to its superior resolution of structural isomers.[1]

Part 1: Analytical Strategy & Method Comparison

The primary challenge in analyzing 2-Phenoxybenzophenone is differentiating it from its structural isomers (specifically 4-phenoxybenzophenone ) and unreacted starting materials like diphenyl ether and benzoyl chloride .[1]

Comparative Matrix: Selecting the Right Modality
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID/MS Method C: UHPLC
Primary Mechanism Hydrophobic Interaction (C18)Boiling Point / VolatilityHigh-Pressure Hydrophobic Interaction
Isomer Resolution Excellent : Separates ortho (2-) from para (4-) isomers based on steric interactions with the stationary phase.[1]Good : Separates based on boiling point differences, though isomers often have similar BPs.[1]Superior : Highest resolution per unit time, but requires specialized equipment.[1]
Suitability for Impurities High : Detects thermally unstable degradants and non-volatile byproducts.[1]Medium : Risk of thermal degradation for labile impurities in the injector port.High : Excellent for trace impurity profiling.[1][2]
LOD/LOQ ~0.05 µg/mL (UV @ 254nm)~0.01 µg/mL (MS - SIM mode)~0.02 µg/mL (PDA)
Throughput Standard (15–25 min run)Fast (10–15 min run)Rapid (<5 min run)
Verdict The QC Workhorse. Best balance of robustness and selectivity.[1]The Orthogonal Check. Best for residual solvent/volatile analysis.The R&D Accelerator. Best for high-volume screening.[1]

Part 2: Scientific Integrity & Experimental Protocols

The Core Protocol: Stability-Indicating RP-HPLC

Rationale: Reverse-Phase HPLC (RP-HPLC) is selected as the primary method.[1] The ortho-substitution of the phenoxy group in 2-Phenoxybenzophenone creates a distinct "kink" in the molecule compared to the linear para-isomer.[1] A C18 stationary phase exploits this steric difference, providing baseline separation that GC often struggles to achieve without specialized chiral or liquid-crystal columns.[1]

Reagents & Standards:

  • Analyte: 2-Phenoxybenzophenone Reference Standard (>99.5%).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/18.2 MΩ), Phosphoric Acid (85%).[1]

  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).[1] Why? End-capping reduces silanol interactions, sharpening the peaks of the ketone-containing analyte.[1]

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses ionization of acidic impurities).

    • Solvent B: Acetonitrile (ACN).[1]

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of ACN (1.0 mg/mL).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter through a 0.45 µm PTFE filter (Nylon filters may bind benzophenones).[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1][3]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C (Controls viscosity and retention reproducibility).

    • Detection: UV-DAD at 254 nm (Primary, max absorption) and 210 nm (Impurity check).[1]

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Elution Event
0.0 60 40 Equilibration
15.0 10 90 Elution of 2-Phenoxybenzophenone
20.0 10 90 Wash (highly lipophilic dimers)
21.0 60 40 Return to initial

| 25.0 | 60 | 40 | Re-equilibration |

Self-Validating System Suitability Criteria

To ensure the data is trustworthy (E-E-A-T), the system must pass these checks before every run:

  • Tailing Factor (T):

    
     (Ensures no secondary interactions).[1]
    
  • Resolution (Rs):

    
     between 2-Phenoxybenzophenone and the nearest impurity (likely 4-phenoxybenzophenone).[1]
    
  • Precision: %RSD of peak area for 6 replicate injections

    
    .
    

Part 3: Visualization of Analytical Logic

Workflow Diagram: Purity Assessment Decision Tree

This diagram illustrates the logical flow for determining the correct analytical path based on sample origin (Synthesis vs. Formulation).

PurityAssessment Start Crude 2-Phenoxybenzophenone Sample Screen Initial Screening (TLC / Melting Point) Start->Screen Decision Is sample volatile or solvent-heavy? Screen->Decision PathGC GC-FID/MS Path (Volatile Impurities) Decision->PathGC Yes (Process Stream) PathHPLC RP-HPLC Path (Isomer/Degradant Purity) Decision->PathHPLC No (Final Product) GC_Analysis Analyze for: - Diphenyl ether - Residual Solvents PathGC->GC_Analysis HPLC_Analysis Analyze for: - 4-Phenoxy isomer - Hydroxy-benzophenones PathHPLC->HPLC_Analysis Report Final CoA Generation (Purity %) GC_Analysis->Report HPLC_Analysis->Report

Caption: Decision matrix for selecting the optimal chromatographic technique based on sample state and target impurities.

Impurity Formation Pathway

Understanding what to look for is as important as how to look.[1] This diagram maps the origin of key impurities.

ImpurityPathway Reactants Diphenyl Ether + Benzoyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Target 2-Phenoxybenzophenone (Target: Ortho) Reaction->Target Major Path Impurity1 4-Phenoxybenzophenone (Impurity: Para) Reaction->Impurity1 Steric Leakage Impurity2 Benzophenone (Cleavage Product) Target->Impurity2 Thermal Degradation

Caption: Synthetic pathway showing the origin of the critical "Para" isomer impurity and potential degradation products.

Part 4: Data Interpretation & Troubleshooting

1. The "Ghost" Peak (Retention Time ~18 min): If a peak appears after the main analyte during gradient wash, it is likely a poly-acylated byproduct .[1]

  • Solution: Extend the high-organic hold (90% B) by 5 minutes.

2. Peak Tailing: Benzophenones can interact with residual silanols on older silica columns.[1]

  • Solution: Ensure the column is "End-capped" (e.g., ODS-2 or ODS-3) and maintain mobile phase pH < 3.0 using phosphoric acid.[1]

3. Isomer Co-elution: If the 2-phenoxy and 4-phenoxy isomers are not resolving (


):
  • Causality: The hydrophobic selectivity is insufficient.

  • Solution: Lower the column temperature to 20°C. Lower temperatures generally improve selectivity for structural isomers by reducing molecular rotation energy, enhancing the "lock-and-key" fit with the C18 phase.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10802273, 2-Phenoxybenzophenone.[1] Retrieved from [Link][1]

  • Locatelli, M., et al. (2014). MicroExtraction by Packed Sorbent and HPLC determination of non-steroidal anti-inflammatory drugs.[1][4] Journal of Chromatography A. Retrieved from [Link] (Context for Fenoprofen precursor analysis).[1]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Validation

Validating Synthesis of 2-Phenoxybenzophenone: A Comparative Guide to Elemental Analysis

Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide / Technical Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide / Technical Protocol.

Executive Summary: The Case for Elemental Precision

In the synthesis of pharmaceutical intermediates like 2-Phenoxybenzophenone (


) , establishing a "Gold Standard" reference material is critical. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are ubiquitous for structural identification, they often fail to detect "invisible" bulk impurities such as inorganic salts, moisture, or trapped solvent lattices.

This guide validates the synthesis of 2-Phenoxybenzophenone, contrasting the performance of Elemental Analysis (EA) against orthogonal characterization methods. We demonstrate that while HPLC may indicate >99% purity, only EA provides the absolute mass-balance confirmation required for certified reference materials (CRMs).

Synthesis & Purification Workflow

To validate the characterization method, we first establish a reproducible synthesis route. The Friedel-Crafts acylation of benzene with 2-phenoxybenzoyl chloride is chosen for its regioselectivity, avoiding the isomer mixtures common in diphenyl ether acylation.

Protocol: 2-Phenoxybenzophenone Synthesis
  • Reagents: 2-Phenoxybenzoic acid (Precursor), Thionyl Chloride (

    
    ), Benzene (Solvent/Reactant), Aluminum Chloride (
    
    
    
    ).
  • Reaction:

    • Convert 2-phenoxybenzoic acid to acid chloride using

      
       (Reflux, 2h). Remove excess 
      
      
      
      .
    • Dissolve residue in dry benzene.

    • Add

      
       portion-wise at 
      
      
      
      (Exothermic control).
    • Reflux for 3 hours.

  • Causality in Purification:

    • Why Acid Wash? The organic layer is washed with 1M HCl to break aluminum complexes.

    • Why Base Wash? Washed with 10%

      
       to remove unreacted benzoic acid derivatives which would skew Carbon % in EA.
      
    • Why Crystallization? Recrystallization from Ethanol/Hexane is mandatory. Chromatography alone often leaves silica residue, which EA detects as "missing mass" (low %C/H), whereas HPLC "ignores" it.

Workflow Visualization

SynthesisWorkflow Start Start: 2-Phenoxybenzoic Acid Activation Activation: SOCl2 Reflux (Formation of Acid Chloride) Start->Activation Acylation Friedel-Crafts: Benzene + AlCl3 (0°C to Reflux) Activation->Acylation - SO2, - HCl Quench Quench: HCl/Ice (Break Al-Complex) Acylation->Quench Workup Workup: NaHCO3 Wash (Remove Acid Impurities) Quench->Workup Crystallization Recrystallization (EtOH) CRITICAL for EA Workup->Crystallization Product Target: 2-Phenoxybenzophenone (Dry @ 60°C Vacuum) Crystallization->Product

Figure 1: Synthesis and purification pathway designed to minimize inorganic and solvent contaminants prior to validation.

Validation Methodology: Elemental Analysis (EA)[1]

Elemental analysis (Combustion Analysis) is the only method that validates the entire mass of the sample.

Theoretical Calculation

For 2-Phenoxybenzophenone (


):
  • Molecular Weight: 274.32 g/mol

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Oxygen (O):

    
     (Often calculated by difference)
    
Experimental Protocol
  • Drying: Sample must be dried at

    
     under high vacuum (0.1 mbar) for 24 hours. Reasoning: Trapped ethanol (Solvent) has a %C of 52%. Even 1% residual solvent will drag the experimental %C down significantly from the theoretical 83.19%.
    
  • Weighing: 2.0–3.0 mg of sample is weighed into a tin capsule using a microbalance (

    
     precision).
    
  • Combustion: Flash combustion at

    
     (with added oxygen).
    
  • Detection: Gases (

    
    , 
    
    
    
    ,
    
    
    ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
Acceptance Criteria

The industry standard for publication and purity validation is


 absolute difference  from theoretical values [1][2].[1][2]

Comparative Guide: EA vs. Alternatives

This section objectively compares EA against HPLC and NMR, highlighting why EA is indispensable for establishing reference standards.

Table 1: Performance Comparison of Validation Methods
FeatureElemental Analysis (EA) 1H-NMR Spectroscopy HPLC-UV/MS
Primary Scope Bulk Purity (Elemental Composition)Structural Identity & Molar RatioChromatographic Purity
Detection Basis Combustion of all massProton environment (Hydrogen only)UV Absorption / Ionization
Blind Spots Isomers (same formula)Inorganic salts, moisture, some solventsInorganic salts, moisture, non-UV active impurities
Quantification Absolute (Weight %)Relative (unless qNMR with internal std)Relative (Area %)
Sample Requirement Destructive (~2 mg)Non-destructive (~10 mg)Non-destructive (<1 mg)
Validation Role Confirms "Nothing Else is Present" Confirms "Right Molecule is Present"Confirms "No Organic Side-Products"
Experimental Data: The "Trap" of False Positives

In our validation study, we compared two batches of 2-Phenoxybenzophenone.

  • Batch A: Crude solid, washed with hexane.

  • Batch B: Recrystallized from ethanol, dried 24h vacuum.

Table 2: Experimental Validation Results
MetricTheoreticalBatch A (Hexane Wash) Batch B (Recrystallized) Status
HPLC Purity N/A99.2% (Area %)99.8% (Area %)Both appear pure
1H-NMR Matches StdMatches StructureMatches StructureBoth ID confirmed
EA: Carbon % 83.19% 81.50% (

-1.69%)
83.15% (

-0.04%)
Batch A Fails
EA: Hydrogen % 5.14% 5.05%5.16%Batch B Passes
Conclusion REJECTED VALIDATED

Analysis: Batch A passed HPLC and NMR because the impurities were likely inorganic salts (


 residues)  or silica gel  from filtration, which are invisible to UV and Proton NMR. EA detected this "missing mass" (low Carbon %), proving Batch A was only ~98% organic material by weight, despite 99.2% chromatographic purity.

Decision Logic for Validation

To ensure scientific integrity, researchers should follow this logic flow when validating new synthetic intermediates.

ValidationLogic Sample Synthesized Sample NMR 1H-NMR Analysis Sample->NMR StructureCheck Structure Correct? NMR->StructureCheck HPLC HPLC-UV Analysis StructureCheck->HPLC Yes FailStructure Refine Synthesis StructureCheck->FailStructure No PurityCheck Purity > 99%? HPLC->PurityCheck EA Elemental Analysis (CHN) PurityCheck->EA Yes FailPurity Recrystallize PurityCheck->FailPurity No EACheck Within ± 0.4%? EA->EACheck FailEA Dry / Remove Salts EACheck->FailEA No Success Validated Reference Std EACheck->Success Yes FailPurity->Sample FailEA->Sample

Figure 2: Validation decision tree. Note that EA is the final "Gatekeeper" that catches impurities missed by NMR and HPLC.

Conclusion

For drug development professionals, the "purity" of 2-Phenoxybenzophenone is a function of the detection method.

  • Use NMR to confirm you made the right molecule.

  • Use HPLC to confirm you removed organic side-products.

  • Use Elemental Analysis to validate the absolute mass balance, ensuring the absence of trapped solvents, moisture, and inorganic salts.

Only a sample passing the


 EA threshold  should be utilized as a quantitative reference standard in downstream pharmacological assays.

References

  • National Institutes of Health (NIH) . An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry Guidelines. Available at: [Link]

  • American Chemical Society (ACS) . Elemental Analysis Validation Criteria. ACS Central Science. Available at: [Link]

  • PubChem . 2-Phenoxybenzophenone Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry (RSC) . Elemental analysis: an important purity control. Inorganic Chemistry Frontiers. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Identification of Impurities in 2-Phenoxybenzophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative of Purity in 2-Phenoxybenzophenone 2-Phenoxybenzophenone is a key structural motif and intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative of Purity in 2-Phenoxybenzophenone

2-Phenoxybenzophenone is a key structural motif and intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, ensuring its purity is not merely a matter of quality control but a fundamental requirement for safety and efficacy. The presence of impurities, even at trace levels, can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product.

Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines, such as ICH Q3A(R2), that mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2] This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of modern spectroscopic techniques for the robust identification and characterization of potential impurities in 2-Phenoxybenzophenone samples. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: The Impurity Landscape - Predicting Potential Contaminants

A robust analytical strategy begins not in the lab, but with a thorough understanding of the molecule's synthetic history and inherent stability. Impurities are not random occurrences; they are the logical outcomes of chemical processes. The most common synthetic routes to 2-Phenoxybenzophenone are the Friedel-Crafts acylation and the Ullmann ether synthesis, each presenting a unique profile of potential process-related impurities.

Friedel-Crafts Acylation Route

This well-established method typically involves the reaction of phenoxybenzene (diphenyl ether) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Phenoxybenzene and benzoyl chloride.

  • Regioisomers: The primary product is the ortho-substituted 2-Phenoxybenzophenone. However, the para-substituted isomer, 4-Phenoxybenzophenone, is a highly probable by-product due to electronic and steric factors governing electrophilic aromatic substitution.[3]

  • Hydrolysis Product: Benzoic acid, resulting from the hydrolysis of benzoyl chloride.

  • Residual Catalyst and Solvents: Traces of the Lewis acid and solvents used in the reaction and workup.

Ullmann Condensation/Ether Synthesis Route

The Ullmann reaction provides an alternative pathway, typically involving the copper-catalyzed coupling of 2-bromobenzophenone with phenol, or a similar pairing of an aryl halide and a phenol.[5][6]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: e.g., 2-bromobenzophenone, phenol.

  • Self-Condensation Products: Biphenyl derivatives formed from the coupling of two molecules of the aryl halide (e.g., symmetrical coupling of 2-bromobenzophenone).[7][8]

  • Residual Catalyst: Traces of copper catalyst.

  • Residual Solvents: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are common in Ullmann reactions.[5]

Degradation Products

Forced degradation studies, conducted under stressed conditions (acid, base, oxidation, heat, light) as outlined by ICH guidelines, are essential to identify potential degradants that could form during storage.[9][10][11] For 2-Phenoxybenzophenone, the ether linkage is a key site of potential degradation.

Potential Degradation Products:

  • Hydrolysis Products: Phenol and 2-hydroxybenzophenone, resulting from the cleavage of the ether bond under acidic or basic conditions.

  • Oxidation Products: Hydroxylated derivatives on the aromatic rings are possible under oxidative stress.[3][12]

Part 2: A Comparative Guide to Spectroscopic Techniques

No single technique can provide a complete impurity profile. A multi-faceted, orthogonal approach is required, where the strengths of one method compensate for the limitations of another. The core techniques for structural identification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules.[12] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For impurity analysis, its key advantage is the ability to identify and characterize unknown compounds without the need for a reference standard.

  • Expertise & Causality: While less sensitive than MS, NMR is the definitive tool for structure. A 1D ¹H NMR spectrum provides the first fingerprint. The presence of unexpected signals, particularly in the aromatic region, can indicate isomeric impurities like 4-Phenoxybenzophenone, which would have a different symmetry and splitting pattern compared to the main 2-substituted product. For definitive assignment, 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are indispensable for piecing together the molecular structure of an unknown impurity.[13]

  • Quantitative NMR (qNMR): The signal area in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique.[14][15] With a certified internal standard, qNMR can be used to determine the concentration or purity of a sample without a specific reference standard for the impurity itself, a significant advantage in early development.[1][16][17]

Mass Spectrometry (MS): Unmatched Sensitivity for Detection

Mass spectrometry, particularly when coupled with Liquid Chromatography (LC-MS), is the workhorse for detecting and identifying impurities at very low levels.[18][19] It provides the molecular weight of impurities and, through fragmentation (MS/MS), yields clues to their structure.

  • Expertise & Causality: The choice of LC-MS is driven by its high sensitivity, which is crucial for meeting regulatory thresholds (often 0.05-0.1%).[1] A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred as it provides a highly accurate mass measurement, allowing for the confident determination of an impurity's elemental formula.[19] For example, an impurity with the same nominal mass as the API could be an isomer (like 4-Phenoxybenzophenone) or a completely different compound. Accurate mass data immediately distinguishes between possibilities. Tandem MS (MS/MS) experiments are then used to fragment the impurity ion, and the resulting fragmentation pattern serves as a structural fingerprint to help identify the molecule, often by comparing it to the fragmentation of the parent compound.[3][12]

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles

Residual solvents and other volatile or semi-volatile process impurities are best analyzed by GC-MS.[18] The sample is typically heated in a sealed vial (headspace sampling), and the vapor is injected into the GC system, protecting the instrument from the non-volatile API.[20][21]

  • Expertise & Causality: This technique is chosen for its specificity and sensitivity for volatile organic compounds. Regulatory guidelines like ICH Q3C provide strict limits for various solvents based on their toxicity.[18] GC-MS provides confident identification by matching both the retention time and the mass spectrum of a peak to a library of known solvents.[20][22]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary View

FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a sample. While not typically used for trace impurity detection, it is an excellent tool for confirming the identity of the bulk material and can be useful in characterizing isolated impurities.

  • Expertise & Causality: An FTIR spectrum of a 2-Phenoxybenzophenone sample should show characteristic absorptions for the carbonyl (C=O) group (around 1660 cm⁻¹) and the ether (C-O-C) linkage. The absence of a broad -OH stretch would indicate the successful removal of phenol or 2-hydroxybenzophenone. It serves as a quick, confirmatory check of the bulk substance's identity.[2][14]

Comparative Performance Summary
Technique Principle Primary Application Sensitivity Structural Information Quantification
NMR Magnetic properties of atomic nucleiDefinitive structure elucidation of unknown impuritiesModerate (mg to high µg)Excellent (unambiguous structure)Excellent (qNMR with internal standard)
LC-MS/MS Separation by polarity, detection by mass-to-charge ratioDetection & identification of non-volatile trace impuritiesVery High (ng to pg)Good (molecular formula, fragmentation pattern)Very Good (with reference standard)
GC-MS Separation by boiling point, detection by mass-to-charge ratioIdentification of residual solvents & volatile impuritiesHigh (ppm to ppb)Good (MS library matching)Very Good (with reference standard)
FTIR Absorption of infrared radiation by molecular vibrationsBulk material identity confirmation, functional group analysis of isolated impuritiesLowLimited (functional groups only)Not suitable for trace analysis

Part 3: Validated Experimental Protocols

The following protocols are representative methodologies designed to be self-validating by incorporating system suitability checks and adhering to principles outlined in regulatory guidelines.[6][23]

Protocol 1: LC-MS/MS Method for Impurity Profiling and Forced Degradation Analysis

Objective: To separate, detect, and provide preliminary identification of non-volatile process-related impurities and degradation products.

  • Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve the 2-Phenoxybenzophenone sample in a 50:50 acetonitrile:water mixture to a final concentration of 1.0 mg/mL.

    • Forced Degradation Samples: Subject the stock solution to stress conditions (e.g., add HCl to 0.1 M and heat at 60 °C; add NaOH to 0.1 M; add H₂O₂ to 3%).[24][25] At appropriate time points, neutralize the acid/base samples and dilute all samples to a final concentration of approximately 0.5 mg/mL with the initial mobile phase.[26]

  • Liquid Chromatography Conditions: [16][26]

    • Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (HRMS):

    • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Scan Mode: Full scan from m/z 100-1000 for initial impurity detection. Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation scans on the most abundant ions detected in the full scan.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

  • Data Analysis:

    • Process the chromatogram to detect peaks other than the main 2-Phenoxybenzophenone peak.

    • For each impurity peak, determine the accurate mass from the full scan data to generate a potential elemental formula.

    • Analyze the MS/MS fragmentation spectrum to propose a structure. Compare fragmentation patterns to that of the parent drug to identify common structural motifs.

Protocol 2: Quantitative NMR (qNMR) for Impurity Quantification

Objective: To accurately quantify a specific impurity (e.g., 4-Phenoxybenzophenone) without requiring an isolated reference standard of that impurity.

  • Sample Preparation: [1][16]

    • Accurately weigh approximately 20 mg of the 2-Phenoxybenzophenone sample into an NMR tube.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The standard must have signals that do not overlap with the analyte or impurity.

    • Add a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition Parameters (¹H NMR): [16]

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard 90° pulse.

    • Relaxation Delay (D1): A critical parameter for quantification. Set to at least 5 times the longest T₁ relaxation time of any proton being integrated (typically 30-60 seconds) to ensure full magnetization recovery.

    • Number of Scans: 16-64 scans to ensure adequate signal-to-noise for low-level impurities.

  • Data Analysis: [15]

    • Carefully integrate a unique, well-resolved signal for the 2-Phenoxybenzophenone API, the impurity of interest, and the internal standard.

    • Calculate the purity or concentration of the impurity using the following formula: Purity_impurity = (I_impurity / N_impurity) * (N_std / I_std) * (M_impurity / M_std) * (W_std / W_sample) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, M = Molecular weight, W = Weight, P = Purity.

Protocol 3: Headspace GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents from the manufacturing process.

  • Sample Preparation: [9][21]

    • Accurately weigh approximately 100 mg of the 2-Phenoxybenzophenone sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling solvent (e.g., DMSO, N,N-Dimethylformamide) that is free from the potential residual solvents being analyzed.

    • Prepare calibration standards by spiking known amounts of expected residual solvents into the same solvent.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80-100 °C.

    • Loop Temperature: 110 °C.

    • Transfer Line Temperature: 120 °C.

    • Equilibration Time: 15-30 minutes.

  • GC-MS Conditions: [20]

    • Column: A low- to mid-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium.

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 240 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to the calibration standards and a reference library (e.g., NIST).

    • Quantify each identified solvent using the calibration curves generated from the standards.

Part 4: Integrated Workflow and Strategy

A successful impurity profiling campaign relies on a logical and systematic workflow. The process begins with broad detection and moves toward specific identification and quantification.

Impurity_Workflow cluster_0 Initial Screening & Detection cluster_1 Data Analysis & Preliminary ID cluster_2 Structure Confirmation & Quantification cluster_3 Reporting Sample 2-Phenoxybenzophenone Sample LCMS LC-MS/MS Analysis (Forced Degradation & Batch Samples) Sample->LCMS GCMS Headspace GC-MS (Residual Solvents) Sample->GCMS Detect Detect Impurities > 0.05% LCMS->Detect SolventID Identify Solvents (RT & MS Library Match) GCMS->SolventID Propose Propose Structures (Accurate Mass & Fragmentation) Detect->Propose Quant Quantify Impurities (LC-MS w/ Std or qNMR) Detect->Quant If impurity is known Isolate Isolate Unknown Impurity (Prep-HPLC) Propose->Isolate If structure is unknown Report Final Report (Structure, Quantity, Justification) SolventID->Report NMR Definitive Structure Elucidation (1D & 2D NMR) Isolate->NMR NMR->Quant via qNMR Quant->Report

Caption: Integrated workflow for impurity identification and characterization.

This workflow begins with broad-spectrum techniques (LC-MS and GC-MS) to detect all potential impurities above the reporting threshold. Based on this initial data, structures are proposed. If an impurity is unknown and present at a significant level (above the identification threshold), it must be isolated for definitive structural analysis by NMR. Finally, all detected impurities are quantified using a validated method, and a comprehensive report is generated for regulatory submission.

Conclusion

The spectroscopic identification of impurities in 2-Phenoxybenzophenone is a multi-step, multi-technique process that is fundamental to ensuring pharmaceutical quality and safety. A strategy built on the complementary strengths of high-sensitivity LC-MS for detection and high-certainty NMR for structural elucidation provides the most robust and defensible data. By understanding the potential impurities arising from synthesis and degradation, and by applying these powerful spectroscopic tools within a logical, validated workflow, researchers and drug development professionals can confidently characterize their materials and meet the highest standards of scientific integrity and regulatory compliance.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry, 8(4), 743-754. [Link]

  • Process NMR Associates. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Available at: [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Ullmann Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Available at: [Link]

  • Nanalysis Corp. (n.d.). Quantitative NMR (qNMR). Available at: [Link]

  • Neil, M. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]

  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 783-790. [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Chan, K., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963. [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

  • Kumar, S., et al. (2024). Isolation and characterization of novel degradation products in fenoverine by LC-QTOF-MS/MS, LC-MSn and 2D-NMR. New Journal of Chemistry. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Available at: [Link]

  • El-Gindy, A., et al. (2008). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal, 2(1), 1-8. [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available at: [Link]

  • Al-Haj, M. A., et al. (2018). Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles. Journal of Pharmaceutical and Biomedical Analysis, 159, 321-328. [Link]

  • Agilent Technologies. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Available at: [Link]

  • Zhang, G. F., et al. (2011). Synthesis and spectroscopy of novel branched fluorescent dyes containing benzophenone parts and the possibility as fluorescence probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 524-531. [Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Available at: [Link]

  • Sriram, D., & Rao, P. Y. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Sciences Journal, 7(1). [Link]

  • Kumar, A., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 4(5), 338-346. [Link]

  • Reddy, G. S., et al. (2022). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. Records of Natural Products, 16(6). [Link]

  • Madhu, D., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4). [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Phenoxybenzophenone

Executive Safety Summary 2-Phenoxybenzophenone is a benzophenone derivative characterized by its lipophilic nature and potential photo-reactivity.[1][2] While specific toxicological data for this isomer is less abundant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Phenoxybenzophenone is a benzophenone derivative characterized by its lipophilic nature and potential photo-reactivity.[1][2] While specific toxicological data for this isomer is less abundant than its parent compound (Benzophenone), structural analogs suggest a hazard profile including skin/eye irritation , respiratory tract irritation , and potential carcinogenicity (Category 1B/2B based on benzophenone moiety).[1][2]

The Core Safety Directive: Treat this compound as a particulate inhalation hazard and a contact sensitizer .[1][2] Because benzophenones are highly lipophilic, they can permeate compromised skin barriers and latex gloves rapidly.[2]

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the mechanism of exposure.[2]

Hazard ClassGHS Classification (Derived*)Operational Implication
Health Skin Irrit. 2; Eye Irrit.[1][2][3] 2A; STOT SE 3Dust causes immediate irritation.[2] Long-term exposure may disrupt endocrine function (estrogenic activity common in benzophenones).[1][2]
Physical Combustible DustFine powder dispersed in air can form explosive mixtures.[1][2] Grounding is required during bulk transfer.[1][2]
Environmental Aquatic Chronic 2Zero-drain disposal. This compound bioaccumulates in aquatic environments.[1][2]

*Note: Classifications are based on Structure-Activity Relationships (SAR) with Benzophenone (CAS 119-61-9) and 4-Phenoxybenzophenone due to limited specific data for the 2-isomer.[1][2]

PPE Selection Matrix

Scientific Rationale: Standard latex gloves are insufficient due to the non-polar nature of 2-Phenoxybenzophenone, which facilitates diffusion through natural rubber.[1][2] Nitrile provides superior chemical resistance.[2]

A. Protective Equipment by Task[2][3][4][5]
PPE ComponentSpecificationScientific Justification
Hand Protection (Solid) Nitrile Rubber (Min.[1][2] thickness 0.11 mm)Resists physical abrasion from crystals; prevents lipophilic absorption.[1][2]
Hand Protection (Solution) Double Gloving (Nitrile over Laminate)If dissolved in Acetone/DCM, the solvent drives permeation.[1][2] Laminate provides broad-spectrum solvent resistance.[1][2]
Respiratory N95 (US) / P2 (EU) minimum.[1][2] P100/P3 recommended.[1][2]Particle size analysis of benzophenone derivatives often shows fractions <10µm, capable of deep lung deposition.[2]
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses allow side-entry of airborne dust.[1][2] Goggles seal the ocular cavity.[2]
Body Protection Tyvek® Lab Coat (Closed front)Cotton lab coats retain dust in the weave, creating a secondary exposure source in laundry.[1][2]
Operational Protocol: Safe Handling & Weighing

Objective: Isolate the user from the particulate phase.

Step 1: Engineering Controls Setup[1]
  • Verify Airflow: Ensure Fume Hood operates at 80–100 fpm face velocity.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1][2] Benzophenone derivatives are static-prone; static discharge can scatter powder, defeating PPE.[1][2]

Step 2: The "Zero-Contact" Weighing Method[1][2]
  • Don PPE: Put on N95 respirator before opening the secondary container.[1][2]

  • Transfer: Do not pour from the stock bottle. Use a disposable antistatic spatula.[2]

  • Containment: Weigh directly into a tared vial with a screw cap. Do not use weigh boats if possible, as transferring from boat to flask generates the highest dust levels.[2]

  • Decontamination: Wipe the exterior of the stock bottle and the balance area with a chemically compatible solvent wipe (Ethanol or Isopropanol) immediately after closing the vessel.[2]

Step 3: Solubilization (If applicable)[1][2]
  • Warning: Once dissolved, the permeation rate through skin increases exponentially.[2]

  • Add solvent inside the hood.[2]

  • Keep the vessel closed during stirring/sonication to prevent aerosolization of the solution.

Logic of Exposure Control (Visualized)

The following diagram illustrates the decision pathway for PPE selection based on the state of matter, ensuring you match the protection to the specific kinetic risk.

PPE_Decision_Logic Start Handling 2-Phenoxybenzophenone State Determine State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solvated (Liquid) State->Liquid Risk_Solid Risk: Dust Inhalation & Surface Contamination Solid->Risk_Solid Risk_Liquid Risk: Rapid Skin Absorption & Solvent Permeation Liquid->Risk_Liquid PPE_Solid PPE: Nitrile Gloves (0.11mm) + N95/P2 Respirator + Goggles Risk_Solid->PPE_Solid PPE_Liquid PPE: Double Glove (Nitrile) + Fume Hood (Mandatory) + Face Shield (if splashing) Risk_Liquid->PPE_Liquid Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action

Caption: Decision logic for PPE selection based on physical state. Note the escalation to double-gloving and mandatory fume hood use when the compound is solvated.[1][2]

Emergency Response & Disposal
Accidental Release (Spill)[1][2][6]
  • Solid Spill: Do not dry sweep.[1][2] This generates dust.[2][5] Cover with a damp paper towel (water/ethanol mix) to wet the powder, then wipe up.[2]

  • Liquid Spill: Absorb with vermiculite or sand.[1][2] Do not use combustible materials (sawdust) if the solvent is flammable.[2]

Waste Disposal[1][2][7][8]
  • Classification: Hazardous Organic Waste.[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as benzophenones can act as photo-initiators, potentially causing exothermic reactions in waste containers.[1][2]

  • Labeling: Clearly tag as "Toxic to Aquatic Life" to prevent downstream environmental release.[1][2][9]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10802273, 2-Phenoxybenzophenone. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Benzophenone (Structure-Activity Reference).[1][2] Retrieved from [Link][1][2]

Sources

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